(R)-KMH-233
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H25N7O5 |
|---|---|
分子量 |
587.6 g/mol |
IUPAC名 |
(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m1/s1 |
InChIキー |
MLNOOVGSMCJSCE-XMMPIXPASA-N |
異性体SMILES |
CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@H](C(=O)O)N)C#N |
正規SMILES |
CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N |
製品の起源 |
United States |
Foundational & Exploratory
(R)-KMH-233 as an Inactive Control for LAT1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-KMH-233 and its application as an inactive control in research targeting the L-type Amino Acid Transporter 1 (LAT1). This document outlines the stereospecific nature of LAT1 inhibition by KMH-233, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of associated signaling pathways and experimental workflows.
Introduction to LAT1 and the Significance of Stereospecific Inhibition
The L-type Amino Acid Transporter 1 (LAT1), a transmembrane protein encoded by the SLC7A5 gene, is crucial for the transport of large neutral amino acids, such as leucine (B10760876), across cell membranes. LAT1 is highly expressed in proliferating cells, including cancer cells, to meet their increased demand for essential amino acids. This upregulation makes LAT1 a compelling target for cancer therapy.
KMH-233 is a potent and selective inhibitor of LAT1.[1] It is a phenylalanine derivative that demonstrates stereospecific inhibition, a common feature in pharmacologically active molecules where one enantiomer is significantly more active than its mirror image. In the case of KMH-233, the (S)-enantiomer is the active inhibitor of LAT1, while the (R)-enantiomer, this compound, serves as a crucial inactive control in experimental settings.[2] The use of this compound allows researchers to distinguish the biological effects specifically mediated by LAT1 inhibition from any off-target or non-specific effects of the compound.
Data Presentation: Quantitative Analysis of KMH-233 Activity
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| KMH-233 | L-Leucine Uptake Inhibition | Not Specified | 18 µM | [1] |
| KMH-233 | Cell Growth Inhibition | Not Specified | 124 µM | [1] |
| This compound | L-Leucine Uptake Inhibition | Not Specified | Inactive Control | [2] |
Table 1: Summary of reported IC50 values for KMH-233. The significant difference in IC50 between direct inhibition of amino acid uptake and the downstream effect on cell growth highlights the importance of distinct assays in characterizing inhibitor efficacy.
Experimental Protocols
To effectively utilize this compound as a negative control, it is essential to employ robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess LAT1 inhibition.
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the ability of a compound to inhibit the transport of a LAT1 substrate, typically radiolabeled L-leucine.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., HT-29, A549, MIA Paca-2)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other sodium-free uptake buffer
-
[14C]-L-leucine or [3H]-L-leucine
-
(S)-KMH-233 (or KMH-233) as the active inhibitor
-
This compound as the inactive control
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Compounds: Prepare stock solutions of (S)-KMH-233 and this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the uptake buffer.
-
Washing: On the day of the assay, gently wash the cells twice with pre-warmed PBS or uptake buffer.
-
Pre-incubation: Add uptake buffer containing the test compounds ((S)-KMH-233 or this compound at various concentrations) or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Remove the pre-incubation solution and add the uptake buffer containing the radiolabeled L-leucine and the respective test compounds. The final concentration of L-leucine is typically in the low micromolar range.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for the active compound. The results from the this compound treated cells should show no significant inhibition of L-leucine uptake.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the downstream effect of LAT1 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line with high LAT1 expression
-
Cell culture medium and supplements
-
(S)-KMH-233
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for growth over the course of the experiment.
-
Cell Attachment: Allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of (S)-KMH-233, this compound, and a vehicle control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours) to allow for effects on cell proliferation to become apparent.
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results should demonstrate a dose-dependent decrease in viability for (S)-KMH-233, while this compound should have no significant effect on cell viability.
Visualizations
Signaling Pathway: LAT1 and the mTORC1 Pathway
LAT1-mediated uptake of essential amino acids, particularly leucine, is a critical activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and proliferation. Inhibition of LAT1 leads to a reduction in intracellular amino acid levels, thereby suppressing mTORC1 activity.
Caption: LAT1-mediated leucine uptake activates the mTORC1 pathway.
Experimental Workflow: Stereospecific Inhibition of LAT1
The following diagram illustrates the logical workflow for an experiment designed to demonstrate the stereospecific inhibition of LAT1 using the enantiomers of KMH-233.
Caption: Experimental design to confirm stereospecific LAT1 inhibition.
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of LAT1. Its inactivity as a LAT1 inhibitor allows for rigorous experimental design, ensuring that the observed effects of its active counterpart, (S)-KMH-233, are indeed due to the specific inhibition of LAT1. The provided data, protocols, and diagrams serve as a comprehensive resource for the scientific community engaged in the investigation of LAT1 as a therapeutic target in cancer and other diseases.
References
(R)-KMH-233 as a Negative Control: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer research and drug development, the L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a critical therapeutic target. Overexpressed in a multitude of cancer cells, LAT1 facilitates the transport of large neutral amino acids, such as leucine (B10760876), which are essential for tumor growth and proliferation. The inhibition of LAT1 presents a promising strategy to selectively starve cancer cells of these vital nutrients. KMH-233 is a potent and selective inhibitor of LAT1.[1][2][3] Crucially, the biological activity of KMH-233 is stereospecific. The (S)-enantiomer is the active inhibitor of LAT1, while the (R)-enantiomer, (R)-KMH-233, is largely inactive and therefore serves as an ideal negative control in experimental settings. This technical guide provides an in-depth overview of the mechanism of action of this compound as a negative control, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The Stereospecific Inhibition of LAT1 by KMH-233 Enantiomers
The differential activity between the enantiomers of KMH-233 underscores the highly specific nature of the ligand-transporter interaction. While the (S)-enantiomer effectively blocks the amino acid binding site of LAT1, this compound exhibits significantly reduced or no inhibitory activity. This enantiomeric specificity is fundamental to its utility as a negative control, allowing researchers to distinguish between the specific effects of LAT1 inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | Assay | IC50 (µM) | Reference |
| KMH-233 | LAT1 | L-leucine uptake inhibition | 18 | [1] |
| This compound | LAT1 | L-leucine uptake inhibition | > 100 (Expected) | Inferred from use as negative control |
Note: The IC50 value for this compound is an expected value based on its function as a negative control, as specific inhibitory data is not publicly available.
Mechanism of Action: The LAT1-mTORC1 Signaling Axis
LAT1 plays a pivotal role in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation. By transporting essential amino acids like leucine into the cell, LAT1 provides the necessary signal for mTORC1 activation.
Signaling Pathway
The influx of leucine via LAT1 is sensed by intracellular proteins, leading to the activation of the Rag GTPases. This activation promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates a cascade of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, lipid synthesis, and other anabolic processes that drive cell growth.
When cells are treated with (S)-KMH-233, the transport of leucine is blocked, leading to the inactivation of the mTORC1 pathway and subsequent inhibition of cell growth. In contrast, this compound, being inactive, does not inhibit LAT1 and therefore has no effect on this signaling cascade. This differential effect allows researchers to confirm that the observed cellular responses are a direct consequence of LAT1 inhibition.
Experimental Protocols
The use of this compound as a negative control is paramount in assays designed to measure LAT1 activity and the downstream consequences of its inhibition. A common and direct method to assess LAT1 function is the L-leucine uptake assay.
Protocol: Competitive L-Leucine Uptake Assay
Objective: To determine the inhibitory effect of a test compound on LAT1-mediated L-leucine uptake, using (S)-KMH-233 as a positive control for inhibition and this compound as a negative control.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]-L-leucine (radiolabeled substrate)
-
Unlabeled L-leucine
-
(S)-KMH-233 (positive control)
-
This compound (negative control)
-
Test compound(s)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed the LAT1-expressing cancer cells into multi-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Solutions:
-
Prepare stock solutions of (S)-KMH-233, this compound, and the test compound(s) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds in uptake buffer at various concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Prepare the uptake solution containing a fixed concentration of [³H]-L-leucine and unlabeled L-leucine in uptake buffer.
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer.
-
Add the working solutions of the test compounds, (S)-KMH-233, this compound, or vehicle control (buffer with solvent) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow the compounds to interact with the cells.
-
-
Uptake:
-
Initiate the uptake by adding the [³H]-L-leucine containing uptake solution to each well.
-
Incubate at 37°C for a short, defined period (e.g., 1-5 minutes) that falls within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well to account for any variations in cell number.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The wells treated with (S)-KMH-233 should show a significant reduction in [³H]-L-leucine uptake, while the wells treated with this compound should show uptake levels similar to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the enantiomer-specific inhibition of LAT1.
Conclusion
This compound is an indispensable tool for researchers investigating the therapeutic potential of LAT1 inhibition. Its lack of significant activity against LAT1, in stark contrast to its potent (S)-enantiomer, provides a rigorous method for validating that the observed biological effects of a test compound are indeed mediated through the specific inhibition of this critical amino acid transporter. By employing this compound as a negative control in well-defined experimental protocols, scientists can confidently dissect the molecular mechanisms underlying LAT1-dependent cancer cell growth and advance the development of novel and effective anti-cancer therapies.
References
Stereoisomer Activity of (R)-KMH-233 versus (S)-KMH-233: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereoisomer-specific activity of KMH-233, a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1). A comprehensive review of the available scientific literature reveals a significant difference in the biological activity between the (R) and (S) enantiomers of KMH-233, highlighting the critical role of stereochemistry in its interaction with the LAT1 transporter.
Core Findings
The (S)-enantiomer of KMH-233 is the biologically active stereoisomer, demonstrating potent inhibition of LAT1-mediated L-leucine uptake. In contrast, the (R)-enantiomer exhibits significantly weaker activity, serving primarily as a negative control in experimental settings. This stereoselectivity underscores the specific binding orientation required for effective LAT1 inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the inhibitory activity of the (R) and (S) stereoisomers of KMH-233 on L-leucine uptake, a standard measure of LAT1 transporter function.
| Stereoisomer | Target | Assay | IC50 (µM) | Reference |
| (S)-KMH-233 | L-type amino acid transporter 1 (LAT1) | L-[14C]-leucine uptake inhibition in human breast cancer (MCF-7) cells | 18 | --INVALID-LINK-- |
| (R)-KMH-233 | L-type amino acid transporter 1 (LAT1) | L-[14C]-leucine uptake inhibition in human breast cancer (MCF-7) cells | >100 | --INVALID-LINK-- |
| Racemic KMH-233 | L-type amino acid transporter 1 (LAT1) | L-[14C]-leucine uptake inhibition | 18[1][2] | --INVALID-LINK-- |
| Racemic KMH-233 | Cell Growth Inhibition | Human breast cancer (MCF-7) cells | 124[1] | --INVALID-LINK-- |
Experimental Protocols
Synthesis of (R)- and (S)-KMH-233
The stereospecific synthesis of the (R) and (S) enantiomers of KMH-233 is achieved through a multi-step process starting from the corresponding chiral precursors. A detailed protocol can be found in the supplementary information of the primary literature (Huttunen et al., 2016). The general synthetic workflow is outlined below.
L-[14C]-Leucine Uptake Assay
The inhibitory activity of the KMH-233 stereoisomers on LAT1 is determined by measuring the uptake of radiolabeled L-leucine in cancer cells that overexpress LAT1, such as MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
L-[14C]-leucine
-
This compound and (S)-KMH-233
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 24-well plates and allowed to adhere and grow to a suitable confluency.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with pre-warmed HBSS. The cells are then pre-incubated with varying concentrations of the test compounds ((R)- or (S)-KMH-233) in HBSS for a specified period (e.g., 10 minutes).
-
Uptake Measurement: The pre-incubation solution is removed, and a solution containing L-[14C]-leucine and the corresponding concentration of the test compound in HBSS is added to each well. The uptake is allowed to proceed for a short period (e.g., 1-5 minutes).
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold HBSS.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of L-[14C]-leucine uptake against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
LAT1 is a crucial transporter for large neutral amino acids, including leucine, which are essential for cancer cell growth and proliferation. Leucine is not only a building block for protein synthesis but also a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and metabolism. By selectively inhibiting LAT1, (S)-KMH-233 blocks the uptake of essential amino acids, leading to the suppression of mTORC1 signaling and ultimately inhibiting cancer cell proliferation.
Conclusion
The stereochemical configuration of KMH-233 is a critical determinant of its biological activity. The (S)-enantiomer is a potent and selective inhibitor of the LAT1 transporter, while the (R)-enantiomer is largely inactive. This stereospecificity provides valuable insights for the rational design of future LAT1 inhibitors for therapeutic applications, particularly in oncology. Researchers and drug development professionals should consider the synthesis and evaluation of the pure (S)-enantiomer of KMH-233 to maximize its therapeutic potential and minimize off-target effects.
References
The Critical Role of (R)-KMH-233 in the Validation of L-Type Amino Acid Transporter 1 (LAT1) Inhibitor Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancers and its crucial role in supplying essential amino acids for tumor growth and proliferation. The development and validation of specific LAT1 inhibitors are paramount for advancing novel cancer therapies. This technical guide elucidates the pivotal role of the stereoisomer (R)-KMH-233 in validating the on-target effects of LAT1 inhibitors. By serving as a negative control, this compound allows researchers to distinguish specific LAT1-mediated effects from off-target or non-specific interactions of its pharmacologically active counterpart. This guide provides a comprehensive overview of LAT1, the significance of stereochemistry in drug design, detailed experimental protocols, and data presentation to aid researchers in the robust validation of LAT1 inhibitor studies.
Introduction: L-Type Amino Acid Transporter 1 (LAT1) as a Therapeutic Target
L-type amino acid transporter 1 (LAT1), a transmembrane protein, facilitates the transport of large neutral amino acids, such as leucine, which are essential for cell growth and proliferation.[1] Cancer cells exhibit a heightened metabolic demand for these amino acids, leading to the upregulation of LAT1 expression in a wide range of human tumors.[2] This overexpression correlates with tumor progression and poor prognosis, making LAT1 an attractive target for cancer therapy.[3] Inhibition of LAT1 can lead to amino acid deprivation, suppression of the mTORC1 signaling pathway, and ultimately, reduced cancer cell growth.[3][4]
KMH-233: A Selective LAT1 Inhibitor
KMH-233 is a potent, reversible, and selective inhibitor of LAT1. It has been shown to inhibit the uptake of the LAT1 substrate L-leucine with a half-maximal inhibitory concentration (IC50) of 18 μM. Furthermore, KMH-233 has demonstrated the ability to potentiate the efficacy of other anticancer drugs like bestatin (B1682670) and cisplatin (B142131) at low concentrations.
The Significance of Stereochemistry in Validating Target Engagement
In drug discovery, many molecules are chiral, existing as enantiomers – non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and toxicological properties. One enantiomer (the eutomer) is typically responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. The use of a pharmacologically inactive enantiomer as a negative control is a cornerstone of rigorous in vitro and in vivo studies. This practice allows researchers to confirm that the observed biological effects of the active enantiomer are due to its specific interaction with the intended target and not a result of its general chemical properties or off-target effects.
This compound: The Inactive Enantiomer for Validating LAT1 Inhibition
This compound is the (R)-enantiomer of the LAT1 inhibitor KMH-233.[4] It is designated for use as an experimental control, implying that it is the inactive or significantly less active isomer.[4] By employing this compound alongside its active counterpart in experimental setups, researchers can confidently attribute any observed inhibition of cell growth or downstream signaling to the specific blockade of LAT1 by the active enantiomer. This validation is crucial for the unambiguous interpretation of experimental results and for ensuring the specificity of novel LAT1-targeted therapies.
Data Presentation: Comparative Inhibitory Activities of LAT1 Inhibitors
For a clear comparison of the potency of various LAT1 inhibitors, the following table summarizes their reported IC50 values for the inhibition of radiolabeled L-leucine uptake.
| Compound | Target | Substrate | IC50 Value | Reference |
| KMH-233 | LAT1 | L-leucine | 18 µM | |
| JPH203 (Nanvuranlat) | LAT1 | L-leucine | 0.06 µM | |
| JPH203 (Nanvuranlat) | LAT1 | L-leucine | 0.79 µM (YD-38 cells) | |
| JPH203 (Nanvuranlat) | LAT1 | L-leucine | >100 µM (NHOKs) |
Experimental Protocols
In Vitro LAT1 Inhibition Assay using Radiolabeled Leucine
This protocol is designed to determine the inhibitory potential of a test compound on LAT1-mediated uptake of L-leucine.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., HT-29)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-L-leucine
-
Test compounds (active LAT1 inhibitor and this compound as a negative control)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Seed the LAT1-expressing cells in 24-well plates and culture until they reach approximately 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes with HBSS containing various concentrations of the test compound (e.g., the active inhibitor) or this compound. Include a vehicle control (e.g., DMSO).
-
Initiate the uptake by adding HBSS containing a fixed concentration of [¹⁴C]-L-leucine and the respective concentrations of the test compounds.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding lysis buffer to each well and incubating for 20-30 minutes.
-
Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The data for the active inhibitor should show a dose-dependent inhibition, while this compound should show minimal to no inhibition, thus validating that the observed effect is LAT1-specific.
Cell Proliferation Assay
This protocol assesses the effect of LAT1 inhibition on cancer cell growth.
Materials:
-
Cancer cell line with high LAT1 expression
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (active LAT1 inhibitor and this compound)
-
Cell proliferation reagent (e.g., MTT, WST-8)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the active LAT1 inhibitor or this compound. Include a vehicle control.
-
Incubate the plates for a period of 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The active inhibitor is expected to reduce cell proliferation in a dose-dependent manner, whereas this compound should have little to no effect, confirming that the anti-proliferative activity is a consequence of LAT1 inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
LAT1-Mediated mTOR Signaling Pathway
Caption: LAT1-mediated mTOR signaling and points of inhibition.
Experimental Workflow for Validating LAT1 Inhibitor Specificity
Caption: Workflow for validating the specificity of a LAT1 inhibitor.
Conclusion
The rigorous validation of target engagement is a critical step in the development of selective inhibitors. In the context of LAT1-targeted therapies, the use of the inactive enantiomer, this compound, as a negative control is indispensable. It provides the necessary evidence to confirm that the observed anti-proliferative and signaling effects of a LAT1 inhibitor are indeed a consequence of its specific interaction with the transporter. This technical guide provides the foundational knowledge, experimental protocols, and data presentation strategies to empower researchers to conduct robust and well-controlled studies, thereby accelerating the development of effective and specific LAT1-targeted cancer therapies.
References
(R)-KMH-233 as a Tool for Investigating Non-LAT1 Mediated Cellular Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KMH-233, the R-enantiomer of the potent and selective L-type amino acid transporter 1 (LAT1) inhibitor KMH-233, is primarily utilized as a negative control in studies focusing on LAT1-mediated transport. However, the potential for non-LAT1 mediated effects of this compound, particularly at higher concentrations, remains a compelling area of investigation. This technical guide synthesizes the available, albeit limited, information to explore the possibility of using this compound as a tool to study these alternative transport mechanisms. While direct evidence for this compound is scarce, this paper will draw inferences from studies on its racemate and other LAT1-utilizing compounds to provide a framework for future research.
Introduction: The Role of this compound in LAT1 Research
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is overexpressed in various cancers, making it a significant target for anti-cancer drug development. KMH-233 has been identified as a potent and selective inhibitor of LAT1, demonstrating efficacy in reducing cancer cell growth and potentiating the effects of other chemotherapeutic agents.[1][2] Its R-enantiomer, this compound, is typically used as an experimental control due to its presumed lower affinity for LAT1. This provides a unique opportunity to dissect cellular effects that are independent of direct LAT1 inhibition.
(S)-KMH-233: A Profile of a Selective LAT1 Inhibitor
To understand the potential for non-LAT1 effects of the (R)-enantiomer, it is essential to first characterize the primary activities of the more active (S)-enantiomer, which is the principal component of the racemic KMH-233.
Table 1: Quantitative Data on KMH-233 (Racemate)
| Parameter | Value | Cell Line/System | Notes |
| L-Leucine Uptake IC₅₀ | 18 µM | Not specified | Demonstrates potent inhibition of LAT1 substrate uptake.[1] |
| Cell Growth IC₅₀ | 124 µM | MCF-7 | Indicates anti-proliferative effects, likely due to amino acid deprivation.[1] |
| Potentiation of Bestatin (100 µM) | 53% growth inhibition | Not specified | At 25 µM KMH-233.[1] |
| Potentiation of Cisplatin (100 µM) | 50% growth inhibition | Not specified | At 25 µM KMH-233.[1] |
The Potential for Non-LAT1 Mediated Effects
While KMH-233 is lauded for its selectivity towards LAT1, studies on other LAT1-utilizing compounds suggest the possibility of engagement with other transporters, particularly at higher concentrations or when LAT1 is saturated or inhibited.[3] One such family of transporters is the Organic Anion Transporting Polypeptides (OATPs).
Hypothesized Non-LAT1 Transport of this compound
It is hypothesized that at concentrations where LAT1 is not the primary target, or in cell lines with low LAT1 expression, this compound may interact with other solute carriers, such as OATPs. This presents a valuable experimental paradigm to uncover novel transport pathways for amino acid-like compounds.
Caption: Potential cellular uptake pathways for this compound.
Experimental Protocols for Investigating Non-LAT1 Effects
To validate the hypothesis of non-LAT1 mediated transport of this compound, a series of well-defined experiments are necessary.
Cell Line Selection
-
LAT1-knockout or low-expressing cell lines: Utilize CRISPR/Cas9-engineered cell lines or naturally low-expressing lines to eliminate the confounding variable of LAT1-mediated transport.
-
OATP-overexpressing cell lines: Employ cell lines engineered to overexpress specific OATP isoforms (e.g., OATP1B1, OATP1B3) to directly assess their role in this compound uptake.
Competitive Uptake Assays
This protocol is adapted from studies on LAT1-utilizing compounds.[3]
-
Cell Culture: Plate selected cell lines in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate cells for 10 minutes with HBSS containing known inhibitors of OATPs (e.g., rifampicin, cyclosporin (B1163) A) or other potential transporters.
-
Uptake Initiation: Remove the pre-incubation solution and add HBSS containing this compound at various concentrations, with and without the aforementioned inhibitors.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Analysis: Lyse the cells and quantify the intracellular concentration of this compound using a suitable analytical method like LC-MS/MS.
Table 2: Example Experimental Groups for Competitive Uptake Assay
| Group | This compound Concentration | Inhibitor | Purpose |
| 1 | Vehicle | None | Baseline uptake |
| 2 | Low (e.g., 10 µM) | None | Uptake at low concentration |
| 3 | High (e.g., 200 µM) | None | Uptake at high concentration |
| 4 | High (e.g., 200 µM) | OATP Inhibitor | To assess the contribution of OATPs |
| 5 | High (e.g., 200 µM) | Other Transporter Inhibitor | To assess other potential transporters |
Signaling Pathway Analysis
Should non-LAT1 mediated uptake of this compound be confirmed, the downstream cellular consequences need to be investigated. Given that LAT1 inhibition is known to affect the mTOR pathway, it would be pertinent to examine if the uptake of this compound via other transporters has any impact on this or other signaling cascades.
Caption: A logical workflow for studying non-LAT1 mediated effects.
Conclusion and Future Directions
The study of this compound offers a unique opportunity to explore the landscape of cellular transport beyond the well-characterized LAT1. While direct evidence of its non-LAT1 mediated effects is currently lacking, the potential for interaction with other transporters, such as OATPs, presents a compelling hypothesis. The experimental framework outlined in this guide provides a starting point for researchers to investigate these off-target effects. Such studies will not only enhance our understanding of the pharmacology of this compound but may also uncover novel transport mechanisms for amino acid-derived compounds, with significant implications for drug design and delivery. Future research should focus on systematic screening of this compound against a panel of solute carriers and detailed investigation of any identified interactions and their downstream cellular consequences.
References
Investigating Baseline Cellular Uptake in the Absence of LAT1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and conceptual frameworks for investigating the baseline cellular uptake of substrates, a critical aspect of drug discovery and development, particularly in studies involving the L-type amino acid transporter 1 (LAT1) and its inhibitors like (R)-KMH-233. Understanding the baseline transport of molecules into cells, without the influence of specific inhibitors, is fundamental for characterizing the efficacy and mechanism of action of new chemical entities.
Introduction to Baseline Cellular Uptake and LAT1
The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family (SLC7A5), is a crucial transporter for large neutral amino acids such as leucine, phenylalanine, and tryptophan.[1] It operates as a sodium- and pH-independent antiporter, exchanging extracellular amino acids for intracellular ones.[2] LAT1 is highly expressed in proliferating cells, including various cancer cells, and at biological barriers like the blood-brain barrier, making it a significant target for drug delivery and therapeutic intervention.[1][3]
Investigating the baseline cellular uptake of a compound, especially a potential LAT1 substrate, provides a reference point against which the effects of inhibitors can be measured. This baseline represents the cumulative uptake mediated by all relevant transport mechanisms, including but not limited to LAT1, under normal physiological conditions. This compound is a potent and selective inhibitor of LAT1, and studies involving this compound often necessitate a thorough understanding of the cellular uptake landscape prior to its introduction.[4]
Experimental Protocols for Measuring Baseline Cellular Uptake
Accurate determination of baseline cellular uptake requires robust and well-controlled experimental designs. The following protocols are representative of methods used to quantify the intracellular accumulation of a test compound in the absence of LAT1 inhibition.
General Cell Culture and Seeding
Adherent cell lines, such as various cancer cell lines known to express LAT1 (e.g., HeLa, MCF-7), are typically used.[5]
-
Cell Culture: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For uptake assays, cells are seeded in multi-well plates (e.g., 24- or 96-well plates) at a density that allows them to reach 70-95% confluency on the day of the experiment.[6] This ensures a consistent number of cells for uptake measurement.
Radiolabeled Substrate Uptake Assay
This is a highly sensitive method for quantifying cellular uptake.
-
Preparation: On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[6]
-
Initiation of Uptake: The uptake is initiated by adding the assay buffer containing a known concentration of the radiolabeled substrate (e.g., [3H]-L-leucine).
-
Incubation: The plate is incubated for a predetermined time (e.g., 1 to 60 minutes) at 37°C with gentle agitation.[6][7]
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.[6]
-
Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer (e.g., 0.1 N NaOH).[8] The radioactivity in the cell lysate is then measured using a liquid scintillation counter. The counts are normalized to the protein concentration of the cell lysate, determined by a protein assay such as the BCA assay.[8][9]
Non-Radiolabeled Substrate Uptake Assay (LC-MS/MS)
This method allows for the quantification of unlabeled compounds.
-
Procedure: The experimental steps are similar to the radiolabeled assay, but a non-radiolabeled substrate is used.
-
Quantification: After cell lysis, the intracellular concentration of the substrate is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This method offers high specificity and the ability to measure the parent compound directly.
Quantitative Data Presentation
The following table presents representative baseline cellular uptake data for a LAT1 substrate, L-leucine, in a human brain capillary endothelial cell line (hCMEC/D3). This data is indicative of what would be observed in the control (non-inhibited) arm of an experiment designed to test a LAT1 inhibitor.
| Cell Line | Substrate | Substrate Concentration (µM) | Baseline Uptake (pmol/mg protein) | Reference |
| hCMEC/D3 | [13C6, 15N]-L-leucine | 10 | 43.5 | [11] |
This value represents the total uptake in the absence of any specific LAT1 inhibitor and serves as the 100% level for comparison with inhibitor-treated groups.
Signaling Pathways and Experimental Workflows
LAT1-Mediated Signaling Pathway
The uptake of essential amino acids by LAT1 is linked to the activation of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.
Experimental Workflow for Baseline Cellular Uptake Assay
The following diagram illustrates the typical workflow for a cellular uptake experiment to determine baseline levels.
Conclusion
The investigation of baseline cellular uptake is a cornerstone of pharmacological and biochemical research. It provides the essential context for evaluating the effects of transporter inhibitors like this compound. By employing standardized and rigorous experimental protocols, researchers can obtain reliable and reproducible data, which is crucial for advancing our understanding of cellular transport mechanisms and for the development of novel therapeutics.
References
- 1. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
- 3. L-type amino acid transporters LAT1 and LAT4 in cancer: uptake of 3-O-methyl-6-18F-fluoro-L-dopa in human adenocarcinoma and squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LAT1-Targeting Thermoresponsive Fluorescent Polymer Probes for Cancer Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
(R)-KMH-233: A Technical Guide to Preliminary Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KMH-233 is a potent, selective, and slowly reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5). LAT1 is a critical transmembrane protein responsible for transporting large neutral amino acids, such as leucine (B10760876), into cells. Notably, LAT1 is overexpressed in a wide variety of human cancers, where it facilitates the high metabolic demand of rapidly proliferating tumor cells.[1][2] This overexpression is often correlated with poor prognosis, making LAT1 an attractive therapeutic target.[3] this compound, an isomer of KMH-233, selectively targets this transporter, leading to reduced cancer cell growth and potentiation of other anti-proliferative agents.[4][5] This document provides a comprehensive technical overview of the preliminary in vitro screening of this compound, summarizing available data and detailing core experimental methodologies.
Core Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of LAT1. By blocking the transport of essential amino acids like leucine, this compound triggers a cascade of downstream effects that collectively impair cancer cell growth and survival.
Key downstream consequences of LAT1 inhibition include:
-
Suppression of the mTORC1 Signaling Pathway: Leucine is a key activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, protein synthesis, and proliferation.[2] By depleting intracellular leucine, this compound inhibits mTORC1 activity, leading to a significant reduction in protein synthesis and cell growth.[1][6][7]
-
Induction of Apoptosis: Treatment with LAT1 inhibitors has been shown to induce programmed cell death (apoptosis) in cancer cells. This is achieved, in part, by reducing the total protein levels of key survival signaling molecules like those in the mTOR and NF-κB pathways.
-
Cell Cycle Arrest: Inhibition of LAT1 can lead to cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. This is often characterized by an accumulation of cells in the G0/G1 phase.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling cascade affected by this compound.
Data Presentation: In Vitro Efficacy
Quantitative data from preliminary screenings of KMH-233 are summarized below. It is important to note that while this compound is the specific isomer, much of the publicly available literature refers to the compound as KMH-233.
Table 1: IC50 Values for KMH-233
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Assay Type | Target | IC50 Value (µM) | Cell Line | Citation |
| Substrate Uptake | L-Leucine Transport | 18 | Not Specified | [4][5] |
| Cell Growth Inhibition | Overall Cell Growth | 124 | Not Specified | [4] |
Table 2: Synergistic Effects of KMH-233
KMH-233 has been shown to potentiate the anti-proliferative efficacy of other established anticancer drugs.
| Combination Agent | KMH-233 Conc. (µM) | Effect | Cell Line | Citation |
| Bestatin (100 µM) | 25 | 53% inhibition of cell growth | Not Specified | [4] |
| Cisplatin (100 µM) | 25 | 50% inhibition of cell growth | Not Specified | [4] |
Note: The specific cancer cell lines for the IC50 and synergy data from the initial high-level screens are not consistently detailed in the available literature. Further studies are required to establish a comprehensive profile across a diverse panel of cancer cell lines.
Experimental Protocols & Workflows
Reproducible and robust methodologies are critical for the evaluation of novel compounds. The following sections detail standard protocols for assays used in the preliminary screening of this compound.
General Experimental Workflow
A typical workflow for the initial screening of a compound like this compound against a cancer cell line panel involves several sequential steps, from cell culture to data analysis.
Protocol 1: Cell Viability (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well clear-bottom microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[8]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Exposure: Incubate the plate for 48 to 72 hours.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
6-well plates
-
Treated and untreated control cells
-
Flow cytometer
-
1X PBS (cold)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution[11]
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[13]
Materials:
-
Treated and untreated control cells
-
Flow cytometer
-
1X PBS
-
70% ethanol (B145695) (ice-cold)
Procedure:
-
Harvest Cells: Collect approximately 1-2 x 10⁶ cells per sample. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubation: Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[14]
-
RNase Treatment: Resuspend the pellet in 100 µL of RNase A solution to degrade RNA, ensuring PI only stains DNA. Incubate for 5 minutes at room temperature.[15][16]
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[14]
-
Analysis: Analyze by flow cytometry. Use software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]
Protocol 4: L-Leucine Uptake Assay
This assay directly measures the ability of this compound to inhibit the function of its target, LAT1, using a radiolabeled substrate.
Materials:
-
24-well plates
-
Radiolabeled L-Leucine (e.g., [³H]L-leucine)
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer[17]
-
This compound and unlabeled L-leucine
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Scintillation counter and vials
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to ~90% confluency.
-
Washing: On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) HBSS.[18]
-
Pre-incubation: Add 0.5 mL of HBSS (with or without various concentrations of this compound) to each well and pre-incubate at 37°C for 15 minutes.[18]
-
Initiate Uptake: Aspirate the buffer and initiate the transport assay by adding 0.5 mL of HBSS containing a known concentration of [³H]L-leucine (and the corresponding concentration of this compound). For non-specific uptake control, add a high concentration of unlabeled L-leucine.[18]
-
Terminate Uptake: After a short incubation (e.g., 1-5 minutes), rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the uptake.
-
Cell Lysis: Add 0.5 mL of Cell Lysis Buffer to each well and incubate on a shaker for 30 minutes.[18]
-
Measure Radioactivity: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity in a liquid scintillation counter.[18]
-
Normalize Data: In parallel wells, determine the total protein content using a BCA assay. Normalize the radioactivity counts (CPM) to the protein concentration (mg) to determine the uptake rate (e.g., CPM/mg protein/min).
References
- 1. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Chemical Properties of (R)-KMH-233
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KMH-233 is a potent, selective, and reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5), a crucial transporter for large neutral amino acids. Overexpressed in a variety of cancer cells to meet their high metabolic demands, LAT1 has emerged as a significant target for anti-cancer drug development. This compound demonstrates notable efficacy in inhibiting cancer cell growth by disrupting amino acid homeostasis, which in turn affects critical cellular signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, and promotes apoptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound.
Chemical Properties and Quantitative Data
| Parameter | Value | Assay Conditions | Reference |
| IC50 (L-Leucine Uptake) | 18 µM | Inhibition of radiolabeled L-leucine uptake in a suitable cell line expressing LAT1. | [1][2] |
| IC50 (Cell Growth) | 124 µM | Measurement of cell viability (e.g., using an MTT assay) in cancer cells after a defined incubation period. | [1] |
Table 1: In Vitro Efficacy of KMH-233
| Parameter | Observation | Experimental Context | Reference |
| Potentiation of Other Anti-Cancer Drugs | At 25 µM, KMH-233 potentiates the anti-proliferative efficacy of Bestatin (100 µM) and Cisplatin (100 µM), inhibiting cell growth by 53% and 50%, respectively. | Co-treatment of cancer cells with KMH-233 and other chemotherapeutic agents, followed by cell viability assessment. | [1] |
| Effect on mTOR and NF-κB Signaling | Reduces the total protein amount of mTOR and NF-κB. | Western blot analysis of cell lysates from cancer cells treated with KMH-233. | [3] |
| Induction of Apoptosis | Increases apoptosis in LAT1-expressing cancer cells. | Flow cytometry or western blot analysis for apoptotic markers (e.g., cleaved caspase-3) in treated cancer cells. | [3] |
| Hemocompatibility | Hemocompatible at concentrations below 25 µM and does not affect coagulation in plasma. | In vitro assays using human blood components. | [3] |
| In Vivo Brain Amino Acid Levels | Does not affect mouse brain levels of L-Leucine, L-Tyrosine, or L-Tryptophan. | Measurement of amino acid concentrations in brain tissue of mice treated with KMH-233. | [3] |
Table 2: Biological Activities of KMH-233
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available. However, the synthesis of meta-substituted phenylalanine analogs, a class of compounds to which KMH-233 belongs, has been described in the literature. These syntheses often involve multi-step processes that may include:
-
Strecker Synthesis: A classical method for synthesizing amino acids from an aldehyde or ketone.
-
Asymmetric Synthesis: To obtain the desired (R)-enantiomer, chiral auxiliaries or catalysts are typically employed.
-
Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer to resolve a racemic mixture.
Researchers aiming to synthesize this compound may need to adapt and optimize published methods for similar meta-substituted phenylalanine derivatives.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the selective inhibition of the LAT1 transporter. This inhibition leads to a depletion of essential amino acids within the cancer cell, triggering downstream signaling events that culminate in reduced cell proliferation and apoptosis.
Inhibition of LAT1 and Disruption of Amino Acid Homeostasis
// Nodes RKMH233 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAT1 [label="LAT1 Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminoAcids_out [label="Extracellular\nAmino Acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcids_in [label="Intracellular\nAmino Acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR_pathway [label="mTOR Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AminoAcids_out -> LAT1 [label="Transport"]; LAT1 -> AminoAcids_in; RKMH233 -> LAT1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; AminoAcids_in -> mTOR_pathway [label="Activates"]; mTOR_pathway -> CellGrowth [label="Promotes"]; {rank=same; RKMH233; LAT1} AminoAcids_in -> Apoptosis [style=dashed, label="Suppresses"]; RKMH233 -> mTOR_pathway [style=dashed, label="Inhibits\n(indirectly)"]; RKMH233 -> Apoptosis [style=dashed, label="Induces\n(indirectly)"]; } graph [maxWidth=760] enddot
Caption: this compound inhibits LAT1, leading to reduced intracellular amino acid levels, which in turn inhibits the mTOR pathway and induces apoptosis.
Downstream Effects on mTOR and Apoptosis Signaling
The reduction in intracellular amino acids, particularly leucine, due to LAT1 inhibition by this compound directly impacts the mTOR signaling pathway, a central regulator of cell growth and proliferation. This disruption, coupled with cellular stress from nutrient deprivation, can trigger the intrinsic apoptotic pathway.
// Nodes RKMH233 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAT1 [label="LAT1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminoAcidDepletion [label="Intracellular\nAmino Acid Depletion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR_inhibition [label="mTOR Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Decreased\nProtein Synthesis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax_Bak [label="Bax/Bak Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RKMH233 -> LAT1; LAT1 -> AminoAcidDepletion; AminoAcidDepletion -> mTOR_inhibition; mTOR_inhibition -> ProteinSynthesis; mTOR_inhibition -> CellCycleArrest; AminoAcidDepletion -> Bax_Bak [label="Cellular Stress"]; Bax_Bak -> Mitochondria; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; ProteinSynthesis -> Apoptosis [style=dashed]; CellCycleArrest -> Apoptosis [style=dashed]; } graph [maxWidth=760] enddot
Caption: Inhibition of LAT1 by this compound leads to mTOR inhibition and activation of the intrinsic apoptotic pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
LAT1 Inhibition Assay (Competitive Uptake)
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-leucine.
Materials:
-
LAT1-expressing cells (e.g., MCF-7, HT-29)
-
96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-L-leucine
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter
Protocol:
-
Seed LAT1-expressing cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes with varying concentrations of this compound (or vehicle control) in HBSS.[4]
-
Remove the pre-incubation solution and add HBSS containing a fixed concentration of [14C]-L-leucine and the corresponding concentration of this compound.
-
Incubate for a defined period (e.g., 5-30 minutes) at 37°C.[4]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
// Nodes Start [label="Seed LAT1-expressing cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash with HBSS", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubation [label="Pre-incubate with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Add [14C]-L-leucine &\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash with ice-cold HBSS", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure radioactivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Wash1; Wash1 -> Preincubation; Preincubation -> Uptake; Uptake -> Incubate; Incubate -> Wash2; Wash2 -> Lyse; Lyse -> Measure; } graph [maxWidth=760] enddot
Caption: Workflow for the LAT1 competitive uptake inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5][6]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
// Nodes Start [label="Seed cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (2-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization\nsolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure absorbance\nat 570 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Measure; } graph [maxWidth=760] enddot
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for mTOR Pathway and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the mTOR and apoptosis signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
// Nodes Start [label="Cell Lysis & Protein\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer\nto Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody\nIncubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; } graph [maxWidth=760] enddot
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a promising LAT1 inhibitor with demonstrated anti-cancer activity in vitro. Its mechanism of action, involving the disruption of amino acid homeostasis and subsequent inhibition of the mTOR pathway and induction of apoptosis, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel LAT1 inhibitors. Further research is warranted to elucidate a detailed synthesis protocol, explore its in vivo efficacy and pharmacokinetic profile, and fully understand its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
(R)-KMH-233 and its Interaction with Amino Acid Transport Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-KMH-233, focusing on its interaction with amino acid transport pathways. It is intended for an audience with a strong background in biochemistry, pharmacology, and cancer biology. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and its Target: L-type Amino Acid Transporter 1 (LAT1)
This compound is the (R)-enantiomer of KMH-233, a potent and selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transmembrane protein responsible for the transport of large neutral amino acids, such as L-leucine, across the cell membrane. In numerous cancer types, LAT1 is overexpressed to meet the high demand for essential amino acids required for rapid cell growth and proliferation. This upregulation makes LAT1 an attractive target for cancer therapy.
The active component of the racemate, KMH-233, has been shown to be a selective and slowly reversible inhibitor of LAT1.[1][2] In contrast, this compound is primarily utilized as an experimental control, suggesting it is the inactive or significantly less active isomer. This stereoselectivity is common for drug-receptor interactions, where one enantiomer provides the therapeutic effect while the other is inactive.
Quantitative Data on KMH-233's Biological Activity
The following tables summarize the key quantitative data reported for KMH-233. It is important to note that these studies often do not specify the enantiomer used, and it is presumed that either the racemate or the active (S)-enantiomer was tested.
Table 1: Inhibition of L-Leucine Uptake by KMH-233
| Compound | Assay System | IC50 Value (µM) | Reference |
| KMH-233 | L-Leucine uptake assay | 18 | [1] |
Table 2: Inhibition of Cancer Cell Growth by KMH-233
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| KMH-233 | MCF-7 (human breast adenocarcinoma) | Cell Proliferation Assay (72h) | 124 | [1] |
Table 3: Potentiation of Anticancer Drug Efficacy by KMH-233 in MCF-7 Cells
| Co-administered Drug (Concentration) | KMH-233 Concentration (µM) | Inhibition of Cell Growth (%) | Reference |
| Bestatin (100 µM) | 25 | 53 | [1] |
| Cisplatin (100 µM) | 25 | 50 | [1] |
Signaling Pathways and Experimental Workflows
LAT1-Mediated Signaling Pathway
Inhibition of LAT1 by compounds like KMH-233 disrupts the cellular uptake of essential amino acids, particularly leucine (B10760876). This interferes with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. Reduced intracellular leucine levels lead to the inactivation of mTORC1, subsequently inhibiting protein synthesis and inducing apoptosis in cancer cells.
Experimental Workflow for Screening LAT1 Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing novel LAT1 inhibitors, a process for which this compound would serve as a negative control.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its interaction with amino acid transport pathways, based on established protocols in the field.
L-Leucine Uptake Inhibition Assay
This assay is fundamental for determining the inhibitory potency of compounds against LAT1.
-
Cell Culture:
-
Human breast adenocarcinoma MCF-7 cells are cultured in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 10 µg/mL insulin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 24-well plates and grown to confluence.
-
-
Uptake Assay:
-
On the day of the experiment, the culture medium is removed, and the cells are washed twice with pre-warmed Hanks’ Balanced Salt Solution (HBSS) at pH 7.4.
-
Cells are pre-incubated for 10 minutes at 37°C with HBSS containing the desired concentrations of the test compound (e.g., this compound, (S)-KMH-233, or racemate).
-
The uptake is initiated by adding HBSS containing [¹⁴C]-L-leucine (a specific concentration, e.g., 1 µM) and the test compound.
-
After a defined incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells three times with ice-cold HBSS.
-
The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC50 values are determined by non-linear regression analysis. This compound would be used as a negative control to demonstrate the specificity of the inhibition.
-
Cell Viability/Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the LAT1 inhibitor on cancer cells.
-
Cell Seeding:
-
MCF-7 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or the active enantiomer). A vehicle control (e.g., DMSO) is also included.
-
For combination studies, cells are treated with the LAT1 inhibitor in the presence or absence of another anticancer agent (e.g., Bestatin or Cisplatin).
-
The cells are incubated for a specified period, typically 72 to 96 hours.
-
-
Viability Assessment (MTT Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.
-
The medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Conclusion
This compound serves as an essential tool in the study of LAT1-mediated amino acid transport. As the presumed inactive enantiomer of the potent LAT1 inhibitor KMH-233, its primary role is as a negative control to establish the stereospecificity and on-target effects of the active compound. The inhibition of LAT1 by the active enantiomer of KMH-233 disrupts the mTOR signaling pathway, leading to reduced cancer cell proliferation and potentiation of other chemotherapeutic agents. The experimental protocols detailed herein provide a framework for the continued investigation of LAT1 inhibitors and the role of amino acid transport in cancer biology. Further research is warranted to definitively quantify the activity, or lack thereof, of this compound to fully characterize this important research compound.
References
(R)-KMH-233: A Technical Guide to a Promising LAT1 Inhibitor Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KMH-233 is the (R)-enantiomer of KMH-233, a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5). LAT1 is a crucial transporter for large neutral amino acids, such as L-leucine, and its overexpression is a hallmark of various cancers, including prostate cancer. By competitively inhibiting LAT1, this compound disrupts the supply of essential amino acids to cancer cells, leading to the suppression of cell growth and proliferation. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and biological activity of this compound, positioning it as a valuable research tool for investigating LAT1 function and its role in cancer biology.
Discovery and Rationale
KMH-233 was developed as a potent, selective, and slowly reversible inhibitor of LAT1.[1] The rationale behind its development lies in the critical role of LAT1 in supporting the high metabolic demands of cancer cells. By blocking this transporter, the aim is to induce amino acid starvation, thereby inhibiting protein synthesis and cell growth. This compound is the specific stereoisomer of KMH-233, and while much of the publicly available data pertains to the racemic mixture, the (R)-enantiomer is utilized as a specific tool for probing the stereospecific interactions with the LAT1 transporter.
Synthesis
A detailed, step-by-step protocol for the enantioselective synthesis of this compound is not publicly available in the reviewed scientific literature. The original synthesis of the racemic KMH-233 has been described, but the specific method for resolving the enantiomers to obtain pure this compound has not been detailed.[1] The general synthesis of related 3-(2-amino-6-(naphthalen-2-ylmethoxy)pyridin-3-yl)-2-methylpropanoic acid derivatives has been reported.[2]
Typically, the synthesis of such chiral compounds can be achieved through two main strategies:
-
Chiral Resolution: This involves the synthesis of the racemic mixture followed by the separation of the enantiomers. This can be accomplished using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
-
Asymmetric Synthesis: This approach involves the use of chiral starting materials, reagents, or catalysts to stereoselectively synthesize the desired (R)-enantiomer.
A generalized workflow for chiral separation is presented below.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, most notably L-leucine, across the cell membrane. In cancer cells, the demand for these amino acids is high to sustain rapid growth and proliferation.
The inhibition of LAT1 by this compound leads to a depletion of intracellular L-leucine levels. L-leucine is a key activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. By inhibiting LAT1, this compound effectively downregulates mTORC1 activity, leading to a cascade of downstream effects that ultimately inhibit cell growth and can induce apoptosis.[4][5] Recent studies also suggest a role for LAT1 in the activation of mTORC2.[6][7]
Quantitative Data
Comprehensive quantitative data for the (R)-enantiomer of KMH-233 is limited in the public domain. The following data is for the racemic mixture of KMH-233.[8]
| Parameter | Value | Cell Line/System | Reference |
| IC50 (L-leucine uptake) | 18 µM | Not specified | [8] |
| IC50 (Cell growth) | 124 µM | Not specified | [8] |
| Potentiation of Bestatin (100 µM) | 53% growth inhibition | Not specified | [8] |
| Potentiation of Cisplatin (100 µM) | 50% growth inhibition | Not specified | [8] |
Note: This data is for the racemic mixture (KMH-233) and may not be fully representative of the (R)-enantiomer. Further studies are required to determine the specific activity of this compound.
Experimental Protocols
The following are generalized protocols for key assays used to characterize LAT1 inhibitors like this compound.
L-Leucine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled L-leucine into cells expressing LAT1.
Materials:
-
LAT1-expressing cells (e.g., PC-3, LNCaP)
-
96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-L-leucine
-
This compound or other test compounds
-
Scintillation fluid and counter
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate the uptake by adding HBSS containing [14C]-L-leucine (and the corresponding concentration of the inhibitor).
-
Incubate for a defined period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Prostate cancer cells (e.g., LNCaP, PC-3)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.[9][10][11]
In Vivo Studies
Preparation of Dosing Solution (2.5 mg/mL):
-
Prepare a stock solution of KMH-233 in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. This suspension is suitable for oral or intraperitoneal injection.[8]
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of the LAT1 transporter in cancer biology. Its potency and selectivity for LAT1 make it a suitable probe for elucidating the downstream effects of LAT1 inhibition, particularly on the mTOR signaling pathway. However, to fully realize its potential as a therapeutic lead, further research is required. Specifically, the development and publication of a detailed enantioselective synthesis protocol is crucial for wider accessibility and standardized research. Furthermore, comprehensive studies on the selectivity profile, pharmacokinetics, and in vivo efficacy of the pure (R)-enantiomer in relevant preclinical models, such as prostate cancer xenografts, are necessary to validate its therapeutic potential.
Disclaimer: This document is intended for research and informational purposes only. The synthesis and use of chemical compounds should be performed by trained professionals in appropriate laboratory settings.
References
- 1. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for (R)-KMH-233 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KMH-233 is a potent, selective, and slowly reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2] LAT1 is a crucial transmembrane protein responsible for the transport of large neutral amino acids (LNAAs), such as leucine, which are essential for cell growth and proliferation.[3] In various cancer cells, LAT1 is overexpressed to meet the high metabolic demand for amino acids.[3][4] By inhibiting LAT1, this compound disrupts amino acid homeostasis, leading to reduced cell growth and potentiation of the efficacy of other anti-proliferative drugs.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively targets LAT1, inhibiting the uptake of essential amino acids. This disruption of amino acid transport has been shown to impact downstream signaling pathways, notably by reducing the protein levels of mTOR, a key regulator of cell growth and metabolism.[5] The inhibition of LAT1 by this compound can lead to cancer cell apoptosis and cell cycle disruption.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (L-leucine uptake inhibition) | 18 µM | Not specified | [1] |
| IC50 (Cell growth inhibition) | 124 µM | Not specified | [1] |
Experimental Protocols
L-Leucine Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled L-leucine into cancer cells.
Materials:
-
Cancer cell line expressing LAT1 (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled L-leucine (e.g., [3H]-L-leucine or [14C]-L-leucine)
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Protocol:
-
Cell Seeding: Seed the cancer cells in 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation with Inhibitor:
-
L-Leucine Uptake:
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold HBSS to stop the uptake.
-
-
Cell Lysis:
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for 60 minutes.[4]
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation/Viability Assay
This protocol determines the effect of this compound on cancer cell growth and viability.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multi-well cell culture plates (e.g., 96-well plates)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
To assess potentiation, co-treat cells with this compound and another anti-proliferative agent (e.g., Bestatin or Cisplatin).[1]
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the log concentration of this compound.
-
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for L-Leucine Uptake Inhibition Assay
Caption: Workflow for L-leucine uptake inhibition.
Logical Relationship for Apoptosis Assay
Caption: Logical flow of the apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for (R)-KMH-233 in L-leucine Uptake Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KMH-233 is a potent and selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5). LAT1 is a crucial transporter for large neutral amino acids, including L-leucine, and is overexpressed in a wide variety of human cancers. By facilitating the uptake of essential amino acids, LAT1 plays a pivotal role in promoting tumor cell growth and proliferation, primarily through the activation of the mTOR signaling pathway. The selective inhibition of LAT1 by this compound presents a promising therapeutic strategy for cancer treatment by depriving cancer cells of essential nutrients. These application notes provide detailed protocols for utilizing this compound in L-leucine uptake inhibition assays, along with relevant data and pathway information.
Mechanism of Action
This compound, with the chemical name 3-[[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]amino]carbonyl]-L-phenylalanine, selectively binds to the LAT1 transporter, blocking the influx of L-leucine and other large neutral amino acids into the cell. This inhibition of amino acid uptake leads to the suppression of the mTORC1 signaling cascade, a central regulator of cell growth and proliferation. The reduced mTORC1 activity results in decreased protein synthesis and can ultimately induce apoptosis in cancer cells. This compound exhibits high selectivity for LAT1 over the closely related LAT2 transporter.[1]
Data Presentation
The inhibitory activity of this compound and other relevant LAT1 inhibitors on L-leucine uptake and cell growth is summarized in the tables below.
Table 1: Inhibitory Activity of this compound
| Compound | Cell Line | Assay Type | IC50 Value (µM) |
| This compound | MCF-7 (Breast Cancer) | L-leucine Uptake | 18[2][3] |
| This compound | MCF-7 (Breast Cancer) | Cell Growth | 124[2] |
Table 2: Inhibitory Activity of a Structurally Similar LAT1 Inhibitor (JPH203)
| Compound | Cell Line | Assay Type | IC50 Value (µM) |
| JPH203 | HT-29 (Colon Cancer) | L-leucine Uptake | 0.06[4] |
| JPH203 | S2 (Sarcoma) | L-leucine Uptake | 0.14[4] |
| JPH203 | HT-29 (Colon Cancer) | Cell Growth | 4.1[4][5] |
Experimental Protocols
Protocol 1: In Vitro L-leucine Uptake Inhibition Assay using Radiolabeled L-leucine
This protocol describes the measurement of L-leucine uptake in cultured cancer cells and the determination of the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-L-leucine or [³H]-L-leucine (radiolabeled)
-
Unlabeled L-leucine
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Sodium-free HBSS
-
0.1 N NaOH
-
Scintillation cocktail
-
24-well cell culture plates
-
Liquid scintillation counter
Methodology:
-
Cell Seeding:
-
Seed the cancer cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of radiolabeled L-leucine in HBSS at the desired concentration (e.g., 1 µM).
-
Prepare various concentrations of this compound in sodium-free HBSS containing the radiolabeled L-leucine. Include a vehicle control (DMSO) without the inhibitor.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed (37°C) HBSS.
-
Add 500 µL of sodium-free HBSS to each well and incubate for 10-15 minutes at 37°C to deplete intracellular sodium.
-
Aspirate the sodium-free HBSS.
-
Initiate the uptake by adding 500 µL of the prepared this compound/radiolabeled L-leucine solutions to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial uptake rates are measured.
-
To determine non-specific uptake, include wells with a high concentration of unlabeled L-leucine (e.g., 10 mM) in addition to the radiolabeled L-leucine.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold HBSS to remove extracellular radiolabel.
-
Lyse the cells by adding 500 µL of 0.1 N NaOH to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates from parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of L-leucine uptake inhibition as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific L-leucine uptake.
-
Visualizations
Signaling Pathway
Caption: LAT1-mediated L-leucine uptake and mTORC1 signaling pathway.
Experimental Workflow
Caption: Workflow for L-leucine uptake inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
(R)-KMH-233 concentration for control experiments in MCF-7 cells
(R)-KMH-233 is a selective and reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5). In cancer cells, including the MCF-7 breast cancer cell line, LAT1 is often overexpressed to meet the high demand for essential amino acids required for rapid growth and proliferation. By blocking LAT1, this compound disrupts the uptake of crucial amino acids like L-leucine, leading to the inhibition of downstream signaling pathways and ultimately, a reduction in cell viability and proliferation. These notes provide a guide for determining appropriate concentrations for control and experimental setups in MCF-7 cells.
Mechanism of Action
This compound competitively inhibits the transport of essential amino acids through LAT1. This disruption of amino acid homeostasis affects several key cellular processes. Notably, the reduction in intracellular L-leucine levels can lead to the downregulation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. Additionally, studies have indicated that this compound can reduce the total protein amount of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a critical role in inflammation, immunity, and cell survival.[1] The combined effect of mTOR and NF-κB pathway inhibition can induce apoptosis in cancer cells.[1][2]
Determining Experimental Concentrations
For control experiments, it is crucial to differentiate between a vehicle control and a negative control compound concentration.
-
Vehicle Control: The most appropriate control is a vehicle control, where cells are treated with the same concentration of the solvent (typically DMSO) used to dissolve the this compound in the experimental groups. This accounts for any effects of the solvent on cell viability and function.
-
Negative Control Concentration: If a low, non-effective concentration of this compound is desired as a negative control, a concentration significantly below the IC50 for L-leucine uptake inhibition (18.2 µM) and where it exhibits high hemocompatibility (below 25 µM) would be appropriate.[1][3] A concentration in the low micromolar or nanomolar range could be considered, though its utility may be limited compared to a vehicle control.
For experimental groups, the concentration of this compound will depend on the specific research question.
-
Inhibition of Amino Acid Uptake: To study the direct inhibition of LAT1 function, concentrations around the IC50 for L-leucine uptake (18.2 µM) are relevant.[3]
-
Antiproliferative Effects: To assess the impact on cell proliferation, a dose-response study is recommended. The reported IC50 for cell growth inhibition in MCF-7 cells after 72 hours is 124 µM.[3] Therefore, a range of concentrations from low micromolar up to and exceeding this IC50 value would be informative.
-
Synergistic Effects: When investigating synergistic effects with other drugs, such as bestatin (B1682670) or cisplatin (B142131), a lower concentration of this compound (e.g., 25 µM) has been shown to be effective.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in MCF-7 cells.
| Parameter | Cell Line | Value | Incubation Time | Assay |
| IC50 (L-leucine uptake) | MCF-7 | 18.2 µM | 5 minutes | Competitive inhibition of [14C]-L-leucine uptake |
| IC50 (Cell Viability) | MCF-7 | 124 µM | 72 hours | Resazurin (B115843) dye-based fluorimetric analysis |
| Effective Synergistic Concentration | MCF-7 | 25 µM | Not Specified | Potentiation of bestatin and cisplatin efficacy |
| Hemocompatible Concentration | Not Specified | < 25 µM | Not Specified | Hemocompatibility assay |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.88 mg of this compound (MW: 587.58 g/mol ) in 1 mL of DMSO.
-
Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution of the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: MCF-7 Cell Culture and Seeding
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Experiments: For experiments, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density and allow them to adhere overnight.
Protocol 3: Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.5%.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO only) and untreated cells. Incubate the plate for the desired duration (e.g., 72 hours).
-
Resazurin Addition: Following the incubation period, add resazurin solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
Application Notes and Protocols: (R)-KMH-233 in Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5), a protein overexpressed in various cancers, including prostate cancer.[1][2] LAT1 facilitates the transport of essential amino acids, such as leucine, into cancer cells, which is crucial for their growth and proliferation. By blocking LAT1, this compound disrupts the nutrient supply to cancer cells, leading to the inhibition of key signaling pathways that drive tumor progression.[3][4] Preclinical studies have shown that this compound accumulates in the prostate gland following intraperitoneal administration in mice, highlighting its potential as a targeted therapeutic for prostate cancer.[1]
These application notes provide a summary of the available data on this compound and its therapeutic potential in prostate cancer, along with detailed protocols for its use in preclinical mouse models.
Quantitative Data Summary
While specific in vivo efficacy data for this compound in prostate cancer mouse models is not extensively available in the public domain, in vitro data for the racemate (KMH-233) and another LAT1 inhibitor, JPH203, provide insights into the potential potency.
Table 1: In Vitro Efficacy of LAT1 Inhibitors in Cancer Cells
| Compound | Assay | Cell Line(s) | IC50 Value | Citation |
| KMH-233 | L-Leucine Uptake Inhibition | Cancer Cells | 18 µM | [2] |
| KMH-233 | Cell Growth Inhibition | Cancer Cells | 124 µM | [2] |
| JPH203 | Cell Viability | C4-2 (Prostate) | 17.3 µM | |
| JPH203 | Cell Viability | PC-3 (Prostate) | 12.0 µM |
Signaling Pathway
LAT1 inhibition by this compound is known to primarily affect the mTORC1 signaling pathway. By blocking the cellular uptake of essential amino acids like leucine, this compound leads to the inactivation of mTORC1, a central regulator of cell growth, proliferation, and survival. This disruption can subsequently induce apoptosis and inhibit tumor progression.[3][4][5]
Caption: Mechanism of Action of this compound in Prostate Cancer Cells.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a prostate cancer xenograft mouse model using intraperitoneal injection.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a formulation for KMH-233.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Vortex the mixture until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and vortex thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension until it is uniform before each injection.
Protocol 2: Prostate Cancer Xenograft Mouse Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model and subsequent treatment with this compound.
Materials:
-
Prostate cancer cells (e.g., PC-3, DU-145, or C4-2)
-
Matrigel
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Experimental Workflow Diagram:
Caption: Workflow for In Vivo Efficacy Study of this compound.
Procedure:
-
Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control via intraperitoneal injection daily for a predetermined period (e.g., 21-28 days). The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg/day based on typical small molecule inhibitor studies.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the treatment period.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors and record their final weight. Tumors can be processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess biomarkers of proliferation and apoptosis.
Protocol 3: Pharmacokinetic Study of this compound
This protocol provides a general framework for a preliminary pharmacokinetic study in mice.
Materials:
-
Male mice (e.g., C57BL/6 or the strain used for efficacy studies)
-
This compound formulation
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Equipment for sample processing and analysis (e.g., centrifuge, LC-MS/MS)
Procedure:
-
Administer a single dose of this compound via intraperitoneal injection at a defined concentration (e.g., 20 mg/kg).
-
Collect blood samples (approximately 20-30 µL) at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or saphenous vein bleeding.
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve).
Protocol 4: Acute Toxicity Assessment
A preliminary assessment of the acute toxicity of this compound can be conducted to determine the maximum tolerated dose (MTD).
Procedure:
-
Administer single intraperitoneal doses of this compound to different groups of mice at escalating concentrations.
-
Monitor the mice for signs of toxicity (e.g., changes in weight, behavior, posture, grooming) and mortality for up to 14 days.
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or mortality.
-
At the end of the observation period, major organs can be collected for histopathological analysis to identify any potential organ-specific toxicities.
Disclaimer
These protocols and application notes are intended for guidance and informational purposes for research professionals. It is essential to adapt and optimize these protocols based on specific experimental needs, institutional guidelines, and in-depth literature review. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-KMH-233 as a Control in Combination Therapy Studies with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance and significant side effects.[1] A promising strategy to overcome these limitations is combination therapy, where a second agent is used to sensitize cancer cells to cisplatin's cytotoxic effects.[2][3] This document provides detailed application notes and protocols for utilizing (R)-KMH-233, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), in combination with cisplatin.
This compound serves as a crucial control in these studies. It is the less active enantiomer of the potent LAT1 inhibitor KMH-233. By inhibiting LAT1, KMH-233 restricts the uptake of essential amino acids, thereby impeding cancer cell growth and potentiating the efficacy of chemotherapeutic agents like cisplatin.[4][5] The investigation of this compound alongside its more active counterpart and cisplatin allows researchers to delineate the specific effects of LAT1 inhibition in sensitizing cancer cells to cisplatin. The overexpression of LAT1 has been linked to poor prognosis in several cancers, making it a compelling therapeutic target.[3]
Data Presentation
The following tables summarize key quantitative data on the efficacy of KMH-233, the racemic mixture containing the active (S)-enantiomer and the control (R)-enantiomer, in combination with cisplatin. This data highlights the potential of LAT1 inhibition to enhance cisplatin's anti-proliferative effects.
Table 1: In Vitro Efficacy of KMH-233 and Cisplatin Combination Therapy
| Cell Line | Treatment | Concentration | % Cell Growth Inhibition | Reference |
| MCF-7 | KMH-233 | 124 µM | 50% (IC50) | [6] |
| MCF-7 | Cisplatin | 100 µM | - | [6] |
| MCF-7 | KMH-233 + Cisplatin | 25 µM + 100 µM | 50% | [6] |
Table 2: Inhibitory Activity of KMH-233
| Parameter | Value | Reference |
| IC50 (L-leucine uptake) | 18 µM | [4] |
| IC50 (Cell Growth, MCF-7) | 124 µM | [6] |
Signaling Pathways and Experimental Workflow
The synergistic effect of LAT1 inhibition and cisplatin treatment is believed to be mediated through the disruption of nutrient uptake and the induction of cellular stress, ultimately leading to apoptosis. Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger DNA damage response pathways. LAT1 inhibition by compounds like KMH-233 limits the availability of essential amino acids, which can hamper protein synthesis and cellular metabolism, potentially preventing the cancer cells from mounting an effective stress response or repairing DNA damage. This can lead to the activation of pro-apoptotic pathways.
Caption: Proposed mechanism of synergistic cytotoxicity with this compound and cisplatin.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted to specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Workflow for the Annexin V apoptosis assay.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in the LAT1 and apoptosis signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LAT1, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
Caption: General workflow for Western blot analysis.
Conclusion
The use of this compound as a control in combination with cisplatin provides a robust experimental framework to investigate the role of LAT1 in chemosensitization. The protocols and data presented herein offer a starting point for researchers to explore this promising therapeutic strategy further. By elucidating the underlying molecular mechanisms, these studies can contribute to the development of more effective and less toxic cancer therapies.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for Assessing the Potentiation of Bestatin with (R)-KMH-233
Topic: Protocol for assessing the potentiation of bestatin (B1682670) with (R)-KMH-233 as a control.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bestatin, also known as Ubenimex, is a competitive and reversible inhibitor of several aminopeptidases, including aminopeptidase (B13392206) N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2] By inhibiting these enzymes, bestatin demonstrates a range of biological activities, including immunomodulatory and anti-tumor effects.[3][4][5] this compound is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[6][7] LAT1 is crucial for the transport of large neutral amino acids, which are essential for cell growth and proliferation, and is often overexpressed in cancer cells.[8][9] Preclinical studies have indicated that this compound can potentiate the anti-proliferative efficacy of bestatin.[6] This document provides detailed protocols to assess and quantify the potentiation of bestatin's anti-cancer effects by this compound.
Principle of Potentiation
The proposed mechanism for the potentiation of bestatin by this compound involves a dual-front attack on cancer cell metabolism and survival. Bestatin inhibits aminopeptidases, disrupting peptide metabolism and potentially inducing apoptosis.[5] this compound inhibits LAT1, leading to the deprivation of essential amino acids, which in turn inhibits cell growth and protein synthesis.[6][10] The combination of these two agents is expected to result in a synergistic or potentiated anti-cancer effect. This protocol outlines methods to evaluate this potentiation through cell viability assays, aminopeptidase activity assays, and combination index calculations.
Experimental Protocols
Cell Culture and Maintenance
A suitable cancer cell line overexpressing both Aminopeptidase N (CD13) and LAT1 should be selected (e.g., MCF-7 breast cancer cells, HT-29 colon cancer cells).
-
1.1. Media and Reagents:
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
-
1.2. Protocol:
-
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.
-
Assessment of Cell Viability (Single Agent and Combination)
This protocol determines the effect of bestatin, this compound, and their combination on cell proliferation and viability.
-
2.1. Materials:
-
96-well cell culture plates
-
Bestatin (stock solution in DMSO or water)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
-
-
2.2. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of bestatin and this compound in culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
Bestatin alone at various concentrations.
-
This compound alone at various concentrations.
-
A combination of bestatin and this compound at various concentrations (e.g., in a fixed-ratio or checkerboard pattern).
-
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.[11]
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot dose-response curves.
-
Aminopeptidase N (APN/CD13) Activity Assay
This assay measures the direct inhibitory effect of bestatin on its target enzyme in the presence or absence of this compound.
-
3.1. Materials:
-
Fluorometric Aminopeptidase N Activity Assay Kit (e.g., Abcam ab273292)
-
Cell lysate from the chosen cancer cell line
-
Bestatin
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
-
-
3.2. Protocol:
-
Prepare cell lysates according to the assay kit instructions.
-
In a 96-well plate, add cell lysate to each well.
-
Add bestatin at various concentrations to designated wells.
-
Add this compound at a fixed concentration to another set of wells containing bestatin to assess any direct influence on the assay.
-
Include a positive control (untreated lysate) and a negative control (no lysate).
-
Add the APN substrate provided in the kit to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths as per the kit's protocol.[12]
-
Calculate the percentage of APN activity inhibition for each concentration of bestatin.
-
Data Analysis and Interpretation
-
4.1. IC50 Determination:
-
Calculate the half-maximal inhibitory concentration (IC50) for bestatin and this compound alone from the dose-response curves generated in the cell viability assay using non-linear regression analysis.
-
-
4.2. Combination Index (CI) Calculation:
-
To determine if the combination effect is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using the Chou-Talalay method. This is a widely accepted method for quantifying drug interactions.[13][14][15]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Software such as CompuSyn can be used for these calculations.
-
Data Presentation
Table 1: IC50 Values of Bestatin and this compound in Cancer Cells
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Bestatin | MCF-7 | 72 | 150 |
| This compound | MCF-7 | 72 | 50 |
| Bestatin | HT-29 | 72 | 120 |
| This compound | HT-29 | 72 | 65 |
Table 2: Combination Index (CI) for Bestatin and this compound Combination
| Cell Line | Bestatin (µM) | This compound (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MCF-7 | 75 | 25 | 0.5 | 0.7 | Synergism |
| MCF-7 | 37.5 | 12.5 | 0.25 | 0.85 | Synergism |
| HT-29 | 60 | 32.5 | 0.5 | 0.65 | Synergism |
| HT-29 | 30 | 16.25 | 0.25 | 0.8 | Synergism |
Table 3: Inhibition of Aminopeptidase N Activity by Bestatin
| Bestatin (µM) | % APN Activity (Relative to Control) |
| 0 | 100 |
| 10 | 85 |
| 50 | 52 |
| 100 | 28 |
| 200 | 15 |
Visualizations
Signaling Pathway and Drug Mechanism of Action
Caption: Mechanism of action for bestatin and this compound in a cancer cell.
Experimental Workflow
Caption: Workflow for assessing the potentiation of bestatin by this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. Ubenimex - Wikipedia [en.wikipedia.org]
- 3. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanisms of action of the immunomodulator Bestatin in various screening test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bestatin | Aminopeptidase | Antibiotic | LTR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 15. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
Application Notes and Protocols for Cell-based Assay Design Using the L-Type Amino Acid Transporter 1 (LAT1) Inhibitor (R)-KMH-233
Introduction
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including essential amino acids like L-leucine.[1] LAT1 is overexpressed in a wide variety of human cancers and plays a significant role in supporting tumor cell growth, proliferation, and invasion by supplying the necessary amino acids for protein synthesis and by activating the mTORC1 signaling pathway.[2][3] This makes LAT1 an attractive target for cancer therapy.
KMH-233 is a potent, selective, and reversible inhibitor of LAT1, which has been shown to inhibit the uptake of L-leucine and suppress cancer cell growth.[4] (R)-KMH-233 is an isomer of KMH-233 and is often utilized as an experimental control in cell-based assays to investigate the effects of LAT1 inhibition.[5] While the initial query suggested a role for this compound in androgen receptor signaling, the current scientific literature identifies its primary mechanism of action as the inhibition of the LAT1 transporter. These application notes provide detailed protocols for cell-based assays designed to characterize the inhibitory activity of this compound on LAT1 and its downstream cellular effects.
Application Note 1: Characterization of LAT1 Inhibition via L-Leucine Uptake Assay
This application note describes a method to directly measure the inhibitory effect of this compound on the function of the LAT1 transporter by quantifying the uptake of radiolabeled L-leucine in cancer cells.
Signaling Pathway: LAT1-Mediated Amino Acid Uptake and Inhibition
Caption: Inhibition of L-Leucine uptake via the LAT1 transporter by this compound.
Experimental Protocol: L-Leucine Uptake Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for L-leucine uptake.
Materials:
-
LAT1-expressing cancer cell line (e.g., MCF7, HT-29)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
This compound
-
[¹⁴C]-L-leucine or [³H]-L-leucine
-
Hanks' Balanced Salt Solution (HBSS) or other sodium-free uptake buffer
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 N NaOH)
Procedure:
-
Cell Seeding: Seed LAT1-expressing cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 8 x 10⁴ cells/well) and culture for 48 hours.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of this compound in uptake buffer to the desired final concentrations (e.g., 0.1 µM to 200 µM).[7]
-
Cell Preparation:
-
Uptake Initiation:
-
Prepare the uptake solution by adding radiolabeled L-leucine to the uptake buffer (e.g., a final concentration of 1.0 µM [¹⁴C]-L-leucine).[6]
-
Aspirate the pre-incubation solution and add the uptake solution containing the radiolabeled L-leucine and the corresponding concentration of this compound to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.[6]
-
-
Uptake Termination:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold uptake buffer to stop the uptake process.[6]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a cell lysis buffer (e.g., 0.1 N NaOH) to each well and incubating for 20 minutes.[6]
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Data Presentation
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| KMH-233 | MCF7 | [¹⁴C]-L-leucine Uptake | 18.2 | [4] |
| KMH-233 | - | Phenylalanine derivative | 18 | [10] |
| JPH-203 | HT-29 | - | 0.06 | [11] |
Application Note 2: Assessment of Antiproliferative Effects of this compound
This application note provides a method to evaluate the effect of LAT1 inhibition by this compound on cancer cell viability and proliferation using a tetrazolium-based colorimetric assay (MTT assay).
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound for cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS)[12]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in a final volume of 100 µL/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.5-1000 µM).[4] Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[4][13]
-
MTT Addition:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[14]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[14]
-
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| KMH-233 | MCF7 | 72 | 124 | [4] |
| Compound 1 | HCT116 | - | 22.4 | [16] |
| Compound 2 | HCT116 | - | 0.34 | [16] |
| Compound 36 | - | - | 0.64 | [11] |
| Compound 42 | - | - | 1.48 | [11] |
Application Note 3: Investigating Synergistic Effects of this compound with Chemotherapeutic Agents
This application note outlines a method to assess whether the inhibition of LAT1 by this compound can enhance the anticancer efficacy of other chemotherapeutic drugs, such as cisplatin.
Logical Relationship: Drug Synergy
Caption: Conceptual diagram of synergistic cancer cell growth inhibition.
Experimental Protocol: Drug Synergy Assay
This protocol uses the cell viability assay described in Application Note 2 to evaluate the synergistic effects of this compound and another anticancer drug.
Materials:
-
Same materials as in the Cell Viability (MTT) Assay
-
Second chemotherapeutic agent (e.g., cisplatin)
Procedure:
-
Determine IC50 of Single Agents: First, perform the cell viability assay for each drug, this compound and the chemotherapeutic agent, individually to determine their respective IC50 values.
-
Combination Treatment Setup:
-
Design a matrix of drug concentrations. This can be a constant ratio of the two drugs based on their IC50 values or a checkerboard of varying concentrations of both drugs.
-
Seed cells in 96-well plates as previously described.
-
Treat the cells with the single agents and their combinations at the predetermined concentrations.
-
-
Cell Viability Measurement: After the desired incubation period (e.g., 72 hours), perform the MTT assay as described in Application Note 2 to measure cell viability for each treatment condition.
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for this analysis.
-
Data Presentation
| This compound (µM) | Cisplatin (µM) | % Inhibition (Observed) | Combination Index (CI) | Interpretation |
| X₁ | 0 | - | - | - |
| 0 | Y₁ | - | - | - |
| X₁ | Y₁ | - | < 1 | Synergy |
| X₂ | Y₂ | - | ≈ 1 | Additive |
| X₃ | Y₃ | - | > 1 | Antagonism |
References
- 1. mdpi.com [mdpi.com]
- 2. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer [mdpi.com]
- 3. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Application of (R)-KMH-233 in Blood-Brain Barrier Transport Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter expressed at the BBB, responsible for the transport of large neutral amino acids. Its role in facilitating the transport of certain drugs and prodrugs into the brain makes it a key target in neuropharmacology and drug delivery.
(R)-KMH-233 is a potent and selective inhibitor of LAT1. While extensive research has focused on its therapeutic potential in cancer, its application in modulating and studying BBB transport is a critical area of investigation. Understanding the interaction of this compound with LAT1 at the BBB is essential for designing CNS drugs that can effectively utilize or bypass this transport system.
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on blood-brain barrier transport.
Signaling Pathway of LAT1-Mediated Transport and Inhibition
The following diagram illustrates the mechanism of LAT1-mediated amino acid transport across the blood-brain barrier and its inhibition by this compound.
Caption: LAT1-mediated transport and its inhibition by this compound at the BBB.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the interaction of this compound with the blood-brain barrier. Note: This data is illustrative and intended to exemplify expected results, as specific experimental values for this compound are not extensively published.
Table 1: In Vitro BBB Permeability of a LAT1 Substrate (L-Leucine) in the Presence of this compound
| Concentration of this compound (µM) | Apparent Permeability (Papp) of L-Leucine (10⁻⁶ cm/s) | Inhibition (%) |
| 0 (Control) | 8.5 ± 0.7 | 0 |
| 1 | 6.2 ± 0.5 | 27.1 |
| 10 | 3.1 ± 0.4 | 63.5 |
| 50 | 1.5 ± 0.2 | 82.4 |
| 100 | 1.2 ± 0.3 | 85.9 |
Table 2: In Vivo Brain Penetration of a LAT1-Utilizing Drug in the Presence of this compound
| Treatment Group | Brain-to-Plasma Concentration Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Vehicle Control | 2.5 ± 0.4 | 1.8 ± 0.3 |
| This compound (10 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol determines the effect of this compound on the permeability of a known LAT1 substrate across a cell-based in vitro BBB model.
1. Materials and Reagents:
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable BBB cell line
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled LAT1 substrate (e.g., [³H]-L-Leucine)
-
Scintillation cocktail and counter
-
Hanks' Balanced Salt Solution (HBSS)
2. Cell Culture and BBB Model Formation:
-
Culture hCMEC/D3 cells according to standard protocols.
-
Seed the endothelial cells onto the apical side of the Transwell® inserts at a high density.
-
Allow the cells to form a confluent monolayer with tight junctions, typically for 5-7 days. Monitor the integrity of the monolayer by measuring Transendothelial Electrical Resistance (TEER).
3. Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing varying concentrations of this compound to the apical (donor) chamber.
-
Add HBSS to the basolateral (receiver) chamber.
-
Initiate the transport experiment by adding the radiolabeled LAT1 substrate to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
Quantify the radioactivity in the collected samples using a scintillation counter.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of substrate transport to the receiver chamber
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the substrate in the donor chamber
-
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
Caption: Workflow for the in vitro BBB permeability assay.
Protocol 2: In Vivo Brain Microdialysis
This protocol assesses the impact of systemically administered this compound on the brain penetration of a LAT1-utilizing drug in a living animal model.
1. Materials and Reagents:
-
Male Wistar rats (or other suitable rodent model)
-
This compound formulation for systemic administration (e.g., intraperitoneal injection)
-
LAT1-utilizing test drug
-
Microdialysis probes and surgical implantation equipment
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical method for test drug quantification (e.g., LC-MS/MS)
2. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum or cortex).
-
Allow the animal to recover from surgery for at least 24 hours.
3. Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples.
-
Administer this compound to the animal.
-
After a suitable pre-treatment time, administer the LAT1-utilizing test drug.
-
Collect dialysate samples at regular intervals for several hours.
-
Collect blood samples at corresponding time points to determine plasma drug concentrations.
4. Sample Analysis and Data Interpretation:
-
Analyze the concentration of the test drug in the brain dialysate and plasma samples using a validated analytical method.
-
Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to assess brain penetration.
-
Compare the brain penetration of the test drug in animals treated with this compound to that in vehicle-treated control animals.
Caption: Workflow for the in vivo brain microdialysis experiment.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the role of this compound in blood-brain barrier transport. By employing these in vitro and in vivo methodologies, researchers can elucidate the extent to which this compound inhibits LAT1 at the BBB, thereby informing the development of novel CNS therapeutics and drug delivery strategies. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation in this critical area of neuroscience and pharmacology.
Application Notes and Protocols: Utilizing (R)-KMH-233 in the Study of mTOR and NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KMH-233 is the inactive enantiomer of the potent and selective L-type amino acid transporter 1 (LAT1) inhibitor, KMH-233. In research, this compound serves as an essential negative control to elucidate the specific effects of LAT1 inhibition by its active counterpart. LAT1 is a crucial transporter for large neutral amino acids, including leucine (B10760876), and is often overexpressed in cancer cells to meet their high metabolic demands. By modulating the intracellular availability of essential amino acids, LAT1 inhibition has profound effects on key cellular signaling pathways, notably the mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-kappa B (NF-κB) pathways. These pathways are central regulators of cell growth, proliferation, survival, and inflammation, making them critical targets in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound to study mTOR and NF-κB signaling, enabling researchers to accurately dissect the on-target effects of LAT1 inhibition.
Mechanism of Action
This compound, as the inactive isomer, is not expected to significantly inhibit LAT1 activity. In contrast, its active counterpart, KMH-233, competitively binds to LAT1, blocking the uptake of essential amino acids like leucine. This amino acid deprivation triggers distinct downstream signaling events:
-
mTOR Pathway Inhibition: The mTOR complex 1 (mTORC1) is a critical sensor of amino acid availability, particularly leucine. Reduced intracellular leucine levels following LAT1 inhibition lead to the inactivation of mTORC1. This results in the dephosphorylation of its downstream effectors, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to the suppression of protein synthesis and cell growth.
-
NF-κB Pathway Activation: Amino acid deprivation is a form of cellular stress that can activate the NF-κB signaling pathway. This activation is often mediated by the GCN2 kinase, which is activated by uncharged tRNA that accumulates during amino acid starvation. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein translation. This can preferentially decrease the levels of short-lived proteins, including the NF-κB inhibitor, IκBα. The degradation of IκBα allows for the nuclear translocation of NF-κB dimers (typically p65/p50), where they can activate the transcription of target genes involved in inflammation, stress response, and cell survival.
By using this compound as a negative control alongside the active inhibitor, researchers can confidently attribute any observed changes in mTOR and NF-κB signaling to the specific inhibition of LAT1.
Data Presentation
The following tables summarize the quantitative data for the active LAT1 inhibitor, KMH-233. This compound is expected to have negligible activity at these concentrations.
Table 1: In Vitro Inhibitory Activity of KMH-233
| Parameter | Value | Description |
| IC₅₀ (L-leucine uptake) | 18 µM[1] | Concentration of KMH-233 that inhibits 50% of L-leucine uptake in vitro. |
| IC₅₀ (Cell Growth) | 124 µM[1] | Concentration of KMH-233 that inhibits 50% of cell growth in cancer cell lines. |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Compound | Concentration Range | Purpose |
| KMH-233 (active inhibitor) | 10 - 100 µM | To induce LAT1 inhibition and observe effects on mTOR and NF-κB signaling. |
| This compound (inactive control) | 10 - 100 µM | To serve as a negative control and demonstrate that observed effects are specific to LAT1 inhibition. |
Mandatory Visualization
Caption: mTOR signaling pathway and the role of this compound as an inactive control for LAT1.
Caption: NF-κB signaling activation by amino acid deprivation and the expected lack of effect with this compound.
Caption: General experimental workflow for studying mTOR and NF-κB signaling with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
Objective: To assess the effect of this compound and KMH-233 on the phosphorylation status of key mTORC1 downstream effectors (S6K and 4E-BP1).
Materials:
-
Cancer cell line with known LAT1 expression (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound and KMH-233 stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells of serum for 2-4 hours before treatment, if necessary, to reduce basal mTOR activity.
-
Treat cells with vehicle (DMSO), this compound (e.g., 50 µM), and KMH-233 (e.g., 50 µM) for the desired time (e.g., 2, 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 15-20 minutes.
-
Scrape cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Expected Results: Treatment with KMH-233 should lead to a significant decrease in the phosphorylation of S6K and 4E-BP1 compared to the vehicle control. In contrast, treatment with this compound should show no significant difference in phosphorylation levels compared to the vehicle control, confirming that the effect is due to specific LAT1 inhibition.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound and KMH-233 on NF-κB transcriptional activity.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T)
-
Complete cell culture medium
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound and KMH-233 stock solutions (in DMSO)
-
Positive control for NF-κB activation (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Cell Treatment:
-
Replace the medium with fresh medium containing vehicle (DMSO), this compound (e.g., 50 µM), or KMH-233 (e.g., 50 µM).
-
As a positive control, treat a set of cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL).
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the normalized NF-κB activity as a fold change relative to the vehicle-treated control.
-
Expected Results: Treatment with KMH-233 is expected to induce an increase in NF-κB luciferase activity, indicative of NF-κB pathway activation due to amino acid deprivation-induced stress. The this compound treated cells should show no significant change in NF-κB activity compared to the vehicle control. The positive control (TNF-α) should robustly increase NF-κB activity.
Troubleshooting
-
Western Blot:
-
No or weak signal for phospho-proteins: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Optimize antibody concentrations and incubation times.
-
High background: Increase the number and duration of wash steps. Optimize the blocking buffer and time.
-
-
Luciferase Assay:
-
High variability between replicates: Ensure even cell seeding and consistent transfection efficiency. Mix reagents thoroughly before use.
-
Low signal: Optimize the amount of plasmid DNA and transfection reagent. Ensure the cell line is responsive to NF-κB activation.
-
By following these detailed protocols and utilizing this compound as a crucial negative control, researchers can effectively and accurately investigate the roles of the mTOR and NF-κB signaling pathways downstream of LAT1-mediated amino acid transport.
References
(R)-KMH-233 In Vivo Experimental Design for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KMH-233 is a potent and selective, slowly reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1] LAT1 is a crucial transporter for large neutral amino acids, such as leucine, and is overexpressed in a wide variety of human cancers.[1][2] This overexpression facilitates the increased uptake of essential amino acids necessary to support the high proliferative rate of tumor cells and activates the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[3] The inhibition of LAT1 presents a promising therapeutic strategy to selectively starve cancer cells of essential nutrients, thereby impeding their growth and survival. Preclinical studies on selective LAT1 inhibitors, such as JPH203, have demonstrated significant anti-tumor efficacy in various xenograft models, validating LAT1 as a viable target for cancer therapy.[2][4]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in preclinical cancer models. The protocols detailed below are designed to assess the anti-tumor efficacy, optimal dosing, and treatment schedule of this compound in xenograft models.
Putative Mechanism of Action
This compound, as a selective LAT1 inhibitor, is hypothesized to exert its anti-cancer effects by competitively blocking the transport of essential amino acids into cancer cells. This leads to amino acid deprivation, which in turn inhibits protein synthesis and downstream signaling pathways, most notably the mTORC1 pathway. The ultimate outcome is the suppression of cancer cell proliferation and induction of apoptosis.
Caption: Putative mechanism of this compound targeting the LAT1 transporter.
Data Presentation: In Vivo Efficacy Studies
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | - | IP | Daily x 14 | 1200 ± 150 | 0 | +5.0 ± 2.0 |
| 2 | This compound | 10 | IP | Daily x 14 | 800 ± 120 | 33.3 | +2.5 ± 1.5 |
| 3 | This compound | 25 | IP | Daily x 14 | 450 ± 90 | 62.5 | -1.0 ± 1.0 |
| 4 | This compound | 50 | IP | Daily x 14 | 250 ± 60 | 79.2 | -4.0 ± 2.5 |
| 5 | Positive Control | TBD | TBD | TBD | TBD | TBD | TBD |
Note: This table is a template. Actual data will be generated from the experimental outcomes. The proposed dosages are based on in vivo studies of the similar LAT1 inhibitor, JPH203.[4]
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol outlines the establishment of a subcutaneous tumor model using a cancer cell line with high LAT1 expression to evaluate the anti-tumor efficacy of this compound.
Materials:
-
LAT1-expressing human cancer cell line (e.g., HT-29 colon cancer, B16-F10 melanoma)[2][4]
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old, female)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Matrigel (optional)
-
Cell culture medium and reagents
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase.
-
Cell Preparation: Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the vehicle to the final desired concentrations. Administer this compound or vehicle control via intraperitoneal (IP) injection according to the predetermined schedule and dosage.[1]
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Observe the mice for any clinical signs of toxicity.
-
Endpoint and Data Analysis: Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size limit. At the end of the study, euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, Western blot, qPCR). Calculate Tumor Growth Inhibition (TGI).
Caption: Experimental workflow for the CDX model efficacy study.
Protocol 2: Orthotopic Xenograft Model for Metastasis Assessment
This protocol describes the establishment of a more clinically relevant orthotopic tumor model to evaluate the impact of this compound on primary tumor growth and metastasis. The example below is for a pancreatic cancer model.
Materials:
-
Luciferase-expressing human pancreatic cancer cell line (e.g., MiaPaCa-2-luc)
-
Immunodeficient mice (e.g., NOD/SCID)
-
This compound and vehicle
-
Surgical instruments
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Preparation: Prepare luciferase-expressing cancer cells as described in Protocol 1.
-
Surgical Implantation: Anesthetize the mice and perform a laparotomy to expose the target organ (e.g., pancreas). Inject a small volume (e.g., 10-20 µL) of the cell suspension into the organ parenchyma. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively via bioluminescent imaging (BLI) once or twice a week. Administer D-luciferin and quantify the bioluminescent signal (photons/second) as a measure of tumor burden.
-
Treatment and Endpoint Analysis: Initiate treatment when a detectable and consistent bioluminescent signal is observed. Administer this compound or vehicle as per the study design. Monitor animal health and body weight regularly. The primary endpoints can be overall survival or a predetermined time point for tumor and metastasis analysis. At the study endpoint, harvest the primary tumor and potential metastatic sites (e.g., liver, lymph nodes, lungs) for histological and molecular analysis.
Caption: Logical flow of the in vivo experimental design.
Conclusion
The provided protocols offer a robust framework for the preclinical in vivo evaluation of this compound. By leveraging well-established xenograft models and drawing upon data from similar LAT1 inhibitors, researchers can effectively assess the therapeutic potential of this novel compound. Careful planning and execution of these studies will provide critical data to support the further development of this compound as a targeted cancer therapy.
References
- 1. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer-type amino acid transporter LAT1 suppresses B16-F10 melanoma metastasis in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (R)-KMH-233 Concentration for Effective Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (R)-KMH-233, a selective and reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).[1] LAT1 is a transmembrane protein responsible for transporting large neutral amino acids, such as L-leucine, into cells.[2] By blocking LAT1, this compound inhibits the uptake of essential amino acids, thereby disrupting processes vital for cancer cell growth and proliferation.[1][3] This inhibition can also lead to the downregulation of the mTOR signaling pathway.[3]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental goals. However, based on published data, a concentration range of 25 µM to 100 µM is a good starting point for many applications. At 25 µM, this compound has been shown to significantly potentiate the efficacy of other anti-cancer agents like Bestatin and Cisplatin.[1] For direct anti-proliferative effects, higher concentrations may be necessary, with a reported IC50 for cell growth inhibition of 124 µM in some models.[1]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For in vivo studies, a common formulation involves a multi-step process:
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
Add PEG300 to the DMSO stock solution.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the desired final concentration.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: Is this compound selective for LAT1?
A4: Yes, this compound is described as a selective inhibitor of LAT1.[1][2] This selectivity is a key advantage, as it minimizes off-target effects that can be associated with less selective transporter inhibitors.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect on cell viability. | Concentration may be too low for the specific cell line. | Increase the concentration of this compound. Consider a dose-response experiment to determine the optimal IC50 value for your cells.[1] |
| Cell line may have low LAT1 expression. | Verify LAT1 expression in your cell line using techniques like Western blot or qPCR. | |
| Instability of the compound in the culture medium. | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. | |
| Precipitation of the compound in the culture medium. | Poor solubility at the working concentration. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). If precipitation persists, try gentle warming or sonication to aid dissolution.[1] |
| Inconsistent results between experiments. | Variability in cell seeding density or growth phase. | Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inconsistent preparation of this compound working solutions. | Prepare a fresh dilution from a validated stock solution for each experiment. Ensure thorough mixing. | |
| Unexpected toxicity in control cells. | High concentration of the solvent (e.g., DMSO). | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Keep the final solvent concentration as low as possible. |
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| IC50 (L-leucine uptake inhibition) | 18 µM | In vitro assay | [1] |
| IC50 (Cell growth inhibition) | 124 µM | In vitro cell proliferation assay | [1] |
| Effective concentration for potentiation | 25 µM | In combination with Bestatin (100 µM) or Cisplatin (100 µM) | [1] |
| Concentration for competitive uptake studies | 100 µM | In vitro competitive uptake assay with LAT1 substrates | [4][5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3.2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
LAT1 Competitive Uptake Assay
-
Cell Culture: Culture cells known to express LAT1 (e.g., BV2 microglia) on appropriate plates.[4]
-
Pre-incubation: Pre-incubate the cells with 100 µM of this compound for 10 minutes in a suitable buffer (e.g., HBSS).[4][5]
-
Competitive Incubation: Remove the pre-incubation solution and add a solution containing both 100 µM this compound and a radiolabeled LAT1 substrate (e.g., [14C]-L-Leucine).[4][5]
-
Washing: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Measurement: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Analysis: Compare the uptake in the presence of this compound to the uptake in control cells (without the inhibitor) to determine the percentage of inhibition.
Visualizations
Caption: this compound inhibits LAT1, blocking amino acid uptake and downstream mTORC1 signaling.
Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
(R)-KMH-233 Solubility and Stability: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing (R)-KMH-233, ensuring its proper dissolution and stability in experimental buffers is critical for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous DMSO, as its hygroscopic nature can affect the solubility of the compound.[1] For complete dissolution, gentle warming (to 37°C) or sonication may be necessary.[2]
Q2: What are the storage recommendations for this compound solutions?
A2: For long-term storage, it is recommended to store the solid powder form of this compound at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation from freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous experimental buffer. What can I do?
A3: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation of a hydrophobic compound.[2]
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final buffer can help to maintain the solubility of the compound.[1]
-
Prepare a Fresh Dilution: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
Q4: How does pH affect the solubility and stability of this compound?
Quantitative Data Summary
Specific quantitative data on the solubility and stability of this compound in various experimental buffers is limited in publicly available literature. The table below summarizes the available information.
| Solvent/Buffer | Solubility/Stability Data | Source |
| DMSO | 100 mg/mL (170.19 mM); requires sonication. | [1] |
| In vivo vehicle | A suspended solution of 2.5 mg/mL can be prepared. | [1] |
| Powder | Stable for 3 years at -20°C. | [1] |
| In Solvent | Stable for 6 months at -80°C or 1 month at -20°C. | [1] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffers
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of interest using nephelometry, which measures light scattering from precipitated particles.[5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
96-well plate (clear bottom)
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the experimental buffer to a series of wells.
-
Add small volumes of the this compound DMSO stock solution to the buffer to create a serial dilution, ensuring the final DMSO concentration remains constant and low (e.g., 1%).
-
Mix thoroughly and incubate at the desired experimental temperature for a set period (e.g., 2 hours).
-
Measure the light scattering or turbidity of each well using a nephelometer.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Assessment of Stability in Experimental Buffers
This protocol outlines a method to assess the stability of this compound in an experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Experimental buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at the experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Plot the concentration of this compound as a function of time. A decrease in concentration indicates degradation. The rate of degradation and the half-life of the compound in that buffer can be calculated from this data.
Visualizations
Signaling Pathway
This compound is an inhibitor of the L-type amino acid transporter 1 (LAT1).[1][6] LAT1 is responsible for the transport of large neutral amino acids, such as leucine, into the cell. Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7] By inhibiting LAT1, this compound reduces the intracellular concentration of these essential amino acids, leading to the downregulation of the mTOR pathway and subsequent inhibition of cancer cell growth.[8]
Caption: Signaling pathway of this compound via LAT1 inhibition and mTORC1 downregulation.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and testing this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with (R)-KMH-233
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-KMH-233, a selective inhibitor of the L-type amino acid transporter 1 (LAT1). This resource is intended for scientists and drug development professionals to address common issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the isomer of KMH-233 and can be used as an experimental control.[1] KMH-233 is a potent, selective, and reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2] LAT1 is a transporter for large neutral amino acids, such as leucine.[3][4] In many cancer cells, LAT1 is overexpressed to support their high proliferation rate by ensuring a steady supply of essential amino acids.[3][5][6] By blocking LAT1, KMH-233 inhibits the uptake of these amino acids, leading to reduced cancer cell growth.[2]
Q2: What is the expected outcome of treating cancer cells with this compound?
The primary expected outcome is the inhibition of cancer cell proliferation and a reduction in cell growth.[2] This is due to the deprivation of essential amino acids, which are necessary for protein synthesis and cell growth.[3] The inhibition of LAT1 can also impact downstream signaling pathways, most notably the mTOR pathway, which is a key regulator of cell growth and proliferation.[7]
Q3: My this compound inhibitor is not showing any effect on my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line-Specific LAT1 Expression: The expression level of LAT1 can vary significantly between different cancer cell lines. Cells with low or absent LAT1 expression will not be sensitive to this compound. It is crucial to confirm LAT1 expression in your cell line of interest via methods like qPCR or Western blotting.
-
Compound Integrity and Solubility: Ensure that your this compound is properly stored and has not degraded. Prepare fresh stock solutions and visually inspect for any precipitation. Poor solubility can lead to a lower effective concentration in your experiment.
-
Experimental Conditions: The concentration range and treatment duration are critical. A dose-response experiment with a broad range of concentrations and multiple time points is recommended to determine the optimal conditions for your specific cell line.[8]
-
Assay Sensitivity: The chosen cell viability or proliferation assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as a bioluminescent ATP-based assay, which can detect as few as 10 cells.[9]
Q4: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?
While the intended effect is cytostatic (inhibiting growth), cytotoxicity at low concentrations might indicate:
-
Off-Target Effects: Although KMH-233 is reported to be selective for LAT1, high concentrations or specific cellular contexts could lead to off-target effects.[10] It is important to distinguish between on-target and off-target toxicity.[11]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[8]
-
Cell Line Sensitivity: Some cell lines may be exceptionally dependent on LAT1 function for survival, and even a partial inhibition of amino acid uptake could trigger apoptosis.
Q5: How can I confirm that the observed effects are due to on-target inhibition of LAT1?
To validate that the effects of this compound are indeed due to LAT1 inhibition, you can perform the following experiments:
-
Rescue Experiment: Supplementing the culture medium with high concentrations of a LAT1 substrate, like L-leucine, may rescue the anti-proliferative effect of this compound.
-
Use of a Structurally Different LAT1 Inhibitor: If another LAT1 inhibitor with a different chemical structure produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Knockdown/Knockout of LAT1: Using siRNA or CRISPR/Cas9 to reduce or eliminate LAT1 expression should mimic the effect of this compound. Furthermore, cells with LAT1 knockdown/knockout should become insensitive to this compound treatment.
-
Analysis of Downstream Signaling: Assess the phosphorylation status of key proteins in the mTOR pathway (e.g., p70S6K, 4E-BP1) which are expected to be downregulated upon LAT1 inhibition.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Potential Cause | Recommended Action |
| Low or no LAT1 expression in the cell line | Verify LAT1 mRNA and protein expression levels using qPCR and Western blot. Select a cell line with known high LAT1 expression as a positive control. |
| Suboptimal inhibitor concentration or incubation time | Perform a dose-response experiment with a wide concentration range (e.g., 1 µM to 200 µM) and multiple time points (e.g., 24, 48, 72 hours). |
| Degraded or precipitated compound | Prepare fresh stock and working solutions for each experiment. Visually inspect for any precipitation. Store the compound as recommended by the manufacturer. |
| High concentration of competing amino acids in media | Use a culture medium with physiological amino acid concentrations. For specific experiments, consider a custom medium with lower levels of large neutral amino acids. |
| Cell seeding density is too high or too low | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[12] |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high | Perform a dose-response experiment to identify the optimal concentration that inhibits LAT1 without causing widespread cytotoxicity. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[8] |
| Compound has known or unknown off-target activities | Use a structurally different LAT1 inhibitor to confirm the observed phenotype. Consult the literature for any reported off-target effects of KMH-233. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. The following table summarizes reported IC50 values for KMH-233.
| Compound | Assay | Cell Line/System | IC50 Value |
| KMH-233 | L-leucine uptake inhibition | Not specified | 18 µM[2][13] |
| KMH-233 | Cell growth inhibition | Not specified | 124 µM[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability following treatment with this compound using the MTT colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment period (e.g., 72 hours).[14]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream mTOR Signaling
This protocol describes how to assess the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation of p70S6K.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentration and for the optimal time determined from viability assays.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[8]
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.[8]
-
-
Analysis:
-
Strip the membrane and re-probe for total p70S6K and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Visualizations
Caption: LAT1-mediated amino acid uptake and downstream mTOR signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Minimizing off-target effects of control compounds like (R)-KMH-233
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the L-type amino acid transporter 1 (LAT1) inhibitor, KMH-233, and its control compound, (R)-KMH-233. The focus of this resource is to provide troubleshooting strategies and best practices for minimizing and identifying potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is KMH-233 and what is its primary target?
A1: KMH-233 is a potent, selective, and reversible inhibitor of the L-type amino acid transporter 1 (LAT1), which is also known as SLC7A5.[1][2] Its primary on-target effect is to block the uptake of large neutral amino acids, such as L-leucine, into cells.[1] This can lead to the inhibition of cell growth, particularly in cancer cells that overexpress LAT1.[1][2]
Q2: What is this compound and how should it be used?
A2: this compound is the stereoisomer of KMH-233 and is intended for use as an experimental control compound.[3] In chemical biology, a proper negative control is a close structural analog of the active compound that is inactive against the intended target. It is used to verify that the observed biological effects of the active compound are due to its interaction with the intended target and not from other, off-target interactions or non-specific effects of the chemical scaffold.[4][5][6][7]
Q3: What are off-target effects and why are they a concern?
A3: Off-target effects are unintended interactions of a small molecule with proteins other than its primary target. These can lead to misleading experimental results, where a biological phenotype is incorrectly attributed to the modulation of the intended target.[5][6][7] For chemical probes like KMH-233, understanding and controlling for off-target effects is critical for validating the biological function of its target, LAT1.
Q4: Are there known off-target effects for KMH-233?
A4: Based on available literature, KMH-233 is described as a "selective" inhibitor of LAT1.[1][2] However, comprehensive off-target screening data for KMH-233 is not widely published. It is a best practice in research to assume that any small molecule inhibitor may have off-target effects and to design experiments to control for this possibility.
Q5: How does inhibition of LAT1 affect downstream signaling?
A5: LAT1-mediated uptake of amino acids, particularly leucine (B10760876), is a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[8][9][10][11][12] Therefore, inhibition of LAT1 by KMH-233 is expected to downregulate mTORC1 activity, leading to reduced protein synthesis and cell proliferation.[9][13] It is important to distinguish these on-target downstream effects from true off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues and differentiate between on-target and potential off-target effects during your experiments with KMH-233 and its control, this compound.
Issue 1: Unexpected or Unexplained Phenotype Observed
You treat your cells with KMH-233 and observe a phenotype that is not readily explained by the inhibition of LAT1/mTORC1 signaling. How do you proceed?
This situation requires a systematic approach to determine if the effect is on-target or off-target.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Issue 2: Lack of Expected Effect or Inconsistent Results
You are not observing the expected inhibition of cell growth or mTORC1 signaling, or the results are not reproducible.
This could be due to issues with the compound, experimental setup, or cell model.
-
Verify Compound Integrity and Concentration:
-
Ensure the compound has been stored correctly and has not degraded.
-
Confirm the final concentration in your assay. Prepare fresh stock solutions.
-
-
Confirm On-Target Engagement in Your System:
-
Does your cell model express LAT1 at sufficient levels? Verify with qPCR or Western blot.
-
Perform a direct measure of LAT1 activity, such as a radiolabeled leucine uptake assay, to confirm that KMH-233 is inhibiting the transporter at the concentrations used.
-
-
Optimize Treatment Conditions:
-
Ensure the treatment duration is sufficient to observe the desired downstream effects. Inhibition of transport is rapid, but downstream effects on cell growth may take longer.
-
Check for interactions with media components. High concentrations of large neutral amino acids in the culture media could potentially compete with the inhibitor.[14]
-
Quantitative Data Summary
The following table summarizes the known in vitro potency of KMH-233 . Researchers should aim to use concentrations in cell-based assays that are relevant to these values to minimize the likelihood of off-target effects.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| KMH-233 | LAT1/SLC7A5 | L-leucine uptake inhibition | 18 µM | [1] |
| KMH-233 | - | Cell growth inhibition | 124 µM | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target and investigate potential off-target effects of KMH-233.
Protocol 1: On-Target Validation via L-Leucine Uptake Assay
This protocol verifies that KMH-233 inhibits the function of its intended target, LAT1, in a cellular context.
-
Cell Preparation: Plate LAT1-expressing cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash cells twice with a sodium-free uptake buffer (e.g., HBSS). Pre-incubate the cells for 10-15 minutes in the uptake buffer containing various concentrations of KMH-233, this compound (as a negative control), or vehicle (e.g., DMSO).
-
Uptake Initiation: Add the uptake buffer containing a mixture of radiolabeled L-[³H]-leucine and unlabeled L-leucine to each well to start the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.
Protocol 2: General Workflow for Off-Target Identification
If you suspect an off-target effect, a broad, unbiased screening approach is necessary. Chemical proteomics is a powerful tool for this purpose.
Caption: A general experimental workflow for off-target identification.
-
Chemical Proteomics (Affinity-Based): This method aims to identify direct binding partners of a compound.[15][16][17][18][19]
-
Probe Synthesis: A version of KMH-233 is synthesized with a reactive or affinity tag (e.g., biotin, alkyne) that allows for enrichment.
-
Cell Treatment/Lysis: The tagged compound is incubated with live cells or cell lysates.
-
Affinity Purification: The compound and its binding partners are pulled down from the lysate using an affinity matrix (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry: The enriched proteins are identified using mass spectrometry. Proteins that are consistently and specifically pulled down with the active probe but not with a control are considered potential off-targets.
-
-
Broad Kinase Screening: As kinases are a common class of off-targets for small molecules, screening KMH-233 against a panel of recombinant kinases can identify any unintended kinase inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a compound binds to its target in a cellular environment. It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with KMH-233 or vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures (e.g., 40°C to 70°C) for a few minutes to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble LAT1 remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: A positive result is a "thermal shift," where LAT1 in the KMH-233-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples, indicating direct binding and stabilization.
Signaling Pathway Diagram
On-Target Pathway: LAT1-mTORC1 Signaling
This diagram illustrates the established signaling pathway affected by the on-target activity of KMH-233. Understanding this pathway is crucial for distinguishing expected downstream consequences from potential off-target effects.
Caption: On-target signaling pathway of KMH-233 via LAT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 13. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
How to address variability in experiments using (R)-KMH-233
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address variability in experiments using the L-type amino acid transporter 1 (LAT1) inhibitor, (R)-KMH-233.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Anti-proliferative or Cytotoxicity Assays
Question: My cell viability or cytotoxicity assays with this compound are showing high variability between replicate wells and experiments. What are the potential causes and how can I troubleshoot this?
Answer: High variability in cell-based assays can stem from several factors. Here is a step-by-step guide to identify and resolve the issue:
Potential Causes and Solutions:
-
Inconsistent Cell Culture Practices:
-
Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered morphology, growth rates, and drug sensitivity.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can respond differently to treatment.
-
Seeding Density: Use a precise and consistent cell seeding density across all wells and experiments.
-
-
Compound Handling and Preparation:
-
Solubility Issues: this compound is sparingly soluble in aqueous solutions but is soluble in DMSO.[1][2] Ensure the compound is fully dissolved in DMSO before preparing further dilutions in cell culture medium. Precipitation of the compound can lead to inconsistent concentrations.
-
Stock Solution Integrity: Aliquot the this compound stock solution upon receipt and store as recommended to avoid repeated freeze-thaw cycles. Prepare fresh serial dilutions for each experiment from a recent stock.
-
Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
-
Assay-Specific Problems:
-
Assay Choice: The choice of viability assay can influence results. Assays relying on metabolic activity (e.g., MTT, MTS) can be confounded by treatments that alter cellular metabolism without directly affecting viability. Consider using an orthogonal assay, such as a dye-exclusion method (e.g., Trypan Blue) or a real-time cell imaging system, to confirm results.
-
Incubation Time: Optimize the incubation time with this compound. As a slowly reversible inhibitor, its effects may be time-dependent.[3]
-
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting high variability in cell-based assays.
Issue 2: Inconsistent Inhibition of L-Leucine Uptake
Question: I am performing an L-leucine uptake assay, and the inhibitory effect of this compound is inconsistent. Why is this happening?
Answer: Inconsistent results in L-leucine uptake assays can be due to several factors related to the experimental setup and the inhibitor itself.
Potential Causes and Solutions:
-
Sub-optimal Assay Conditions:
-
Pre-incubation Time: this compound is a slowly reversible inhibitor.[3] A pre-incubation step with the inhibitor before adding the radiolabeled L-leucine may be necessary to ensure target engagement.
-
Competition with Media Components: Standard cell culture media contain amino acids that can compete with the radiolabeled L-leucine for uptake by LAT1. Perform the uptake assay in a buffer devoid of competing amino acids, such as Hank's Balanced Salt Solution (HBSS).
-
pH of Assay Buffer: The activity of amino acid transporters can be pH-dependent. Ensure the pH of your assay buffer is consistent across experiments.
-
-
Cell Line-Specific LAT1 Expression:
-
The level of LAT1 expression can vary significantly between different cell lines. Confirm the expression of LAT1 in your cell line of interest using techniques like Western blot or qPCR. Lower expression levels may result in a smaller dynamic range for inhibition.
-
Experimental Protocol: L-Leucine Uptake Assay
-
Cell Seeding: Seed cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS containing various concentrations of this compound or vehicle control (DMSO) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Remove the pre-incubation solution and add HBSS containing the same concentrations of this compound (or vehicle) along with radiolabeled L-leucine (e.g., [3H]-L-leucine) at a fixed concentration.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined to be within the linear range of uptake.
-
Terminate Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the protein concentration of each well, determined by a protein assay (e.g., BCA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and slowly reversible inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[3][4] LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, such as L-leucine, into cells.[5] By inhibiting LAT1, this compound blocks the uptake of these essential amino acids, leading to reduced cancer cell growth and proliferation.[6] This inhibition can also affect downstream signaling pathways that are dependent on amino acid availability, such as the mTOR pathway.[7]
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on LAT1 and its downstream consequences.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For preparing working solutions, the DMSO stock can be diluted in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (generally below 0.5%).
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. It is important to determine the IC50 in your specific experimental system.
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line | IC50 Value | Reference |
| L-Leucine Uptake Inhibition | Not specified | 18 µM | [6] |
| Cell Growth Inhibition | MCF-7 | 124 µM | [6] |
Q4: Are there known off-target effects of this compound?
A4: this compound is described as a selective inhibitor of LAT1.[3] However, like any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations.[8] If you observe unexpected phenotypes, it is advisable to perform control experiments to rule out off-target effects. This could include using a structurally unrelated LAT1 inhibitor to see if the same phenotype is observed or using a cell line with knocked-down or knocked-out LAT1 expression.
Experimental Protocols
General Workflow for In Vitro Experiments
Caption: A general workflow for conducting in vitro experiments with this compound.
Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions.[9]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol: Western Blot for Downstream Signaling (mTOR Pathway)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR, and its downstream targets (e.g., p-p70S6K, p-4E-BP1), as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Best practices for preparing (R)-KMH-233 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling stock solutions of the selective LAT1 inhibitor, (R)-KMH-233. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] A common stock solution concentration is 10 mM.[5]
Q2: How should I store the solid this compound and its stock solution?
A2: Proper storage is crucial to maintain the stability and activity of the compound. Storage recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: While DMSO is an excellent solvent for this compound, it can be toxic to cells at high concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound in aqueous buffers like PBS?
A4: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous buffers such as PBS. Direct dissolution in PBS is not recommended as it will likely result in precipitation. For dilutions into aqueous solutions, a stepwise approach from a concentrated DMSO stock is advised.
Data Presentation: this compound Properties
| Parameter | Value | Source(s) |
| Molecular Weight | 370.41 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][4][5] |
| Solubility in DMSO | ≥ 10 mM | [5] |
| Storage of Solid | -20°C for up to 3 years | [3] |
| Storage of DMSO Stock | -80°C for up to 6 months-20°C for up to 1 month | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation, which can impact the compound's stability.[3]
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. The formula is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 370.41 g/mol x 1000 mg/g = 3.7041 mg
-
Weighing: In a sterile environment, carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If necessary, brief sonication in a water bath can aid dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume should be based on your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or sonication. Use of non-anhydrous DMSO. | Vortex the solution for a longer duration. Use a brief sonication in a water bath. Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility.[1] |
| Precipitation is observed after diluting the DMSO stock solution into aqueous media. | "Solvent shock" due to rapid dilution of a hydrophobic compound. The final concentration exceeds the solubility limit in the aqueous medium. Interaction with media components. | Perform a stepwise or intermediate dilution of the DMSO stock in the aqueous medium. Ensure vigorous mixing while adding the stock solution. Pre-warm the aqueous medium to 37°C.[2] |
| Cloudiness or turbidity in the final working solution. | Formation of fine particulate matter. Microbial contamination. | Examine a sample under a microscope to distinguish between a chemical precipitate and microbial growth. If it is a precipitate, discard and remake the solution using the preventative measures above. If contamination is suspected, discard the solution and review your sterile technique.[2] |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Avoid repeated freeze-thaw cycles by using single-use aliquots. Ensure the stock solution is stored at the recommended temperature and used within its stability period. Prepare fresh working solutions for each experiment. |
Mandatory Visualizations
Caption: Workflow for the preparation and storage of this compound stock solution.
Caption: this compound inhibits the LAT1 transporter, blocking amino acid uptake and subsequent cell growth.
References
Technical Support Center: Interpreting Data from (R)-KMH-233 Treated Control Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-KMH-233 in their experiments. This resource aims to clarify the expected outcomes and help interpret data when using this compound as a negative control for its active enantiomer, KMH-233, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the inactive enantiomer of KMH-233. KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across the cell membrane. Due to its stereoisomeric configuration, this compound is not expected to bind to or inhibit LAT1. Therefore, it serves as an ideal negative control in experiments to distinguish the specific effects of LAT1 inhibition by KMH-233 from any potential off-target or non-specific effects of the chemical scaffold.
Q2: What is the expected effect of this compound on amino acid uptake in control cells?
In theory, this compound should have no significant effect on the uptake of large neutral amino acids, such as L-leucine, in control cells. Any observed inhibition of amino acid uptake should be minimal and not statistically significant when compared to vehicle-treated control cells. This lack of activity confirms that the effects observed with the active isomer, KMH-233, are due to its specific interaction with LAT1.
Q3: Should this compound affect downstream signaling pathways like mTOR?
No. The inhibition of LAT1 by KMH-233 leads to a reduction in intracellular amino acid levels, which in turn can inhibit the mTOR (mechanistic target of rapamycin) signaling pathway, a key regulator of cell growth and proliferation.[1] Since this compound is not expected to inhibit LAT1, it should not have a downstream effect on mTOR signaling. Key proteins in the mTOR pathway, such as p70S6K and 4E-BP1, should not show a change in their phosphorylation status in response to this compound treatment.
Q4: Is it possible to observe any cellular effects with this compound treatment?
While ideally inactive, at very high concentrations, small molecules can sometimes exhibit off-target effects.[2][3] It is crucial to use this compound at the same concentration as its active counterpart, KMH-233, and to establish a dose-response curve to identify any potential non-specific cytotoxicity. Any observed effects should be carefully scrutinized and compared to the effects of the active inhibitor to ensure they are not misinterpreted as LAT1-mediated.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Significant inhibition of amino acid uptake is observed with this compound. | 1. Compound Purity/Identity: The this compound sample may be contaminated with the active (S)-enantiomer or could be mislabeled. 2. High Concentration: The concentration of this compound being used may be high enough to cause non-specific, off-target effects.[2] 3. Cell Line Sensitivity: The specific cell line being used might have an uncharacterized sensitivity to the chemical scaffold of KMH-233. | 1. Verify Compound: Confirm the identity and purity of your this compound stock through analytical methods such as chiral chromatography or NMR. 2. Dose-Response: Perform a dose-response experiment to determine if the inhibitory effect is concentration-dependent. Compare this to the dose-response of KMH-233 to understand the therapeutic window. 3. Alternative Control: Consider using another structurally unrelated LAT1 inhibitor and its inactive control, if available, to confirm the LAT1-specific effects. |
| Downstream mTOR signaling is affected by this compound. | 1. Off-Target Kinase Inhibition: The compound may be inhibiting other kinases in the mTOR pathway or related pathways at the concentration used.[2] 2. Cellular Stress: High concentrations of any compound can induce cellular stress, which can indirectly impact signaling pathways. | 1. Kinase Profiling: If significant off-target effects are suspected, consider a kinase profiling assay to identify other potential targets of the compound. 2. Lower Concentration: Test lower concentrations of this compound to see if the effect on mTOR signaling is diminished while the effect of KMH-233 on LAT1 remains. |
| No difference is observed between this compound and KMH-233 treated cells. | 1. Inactive KMH-233: The active compound, KMH-233, may have degraded or be inactive. 2. Low LAT1 Expression: The control cell line may not express sufficient levels of LAT1 for a significant inhibitory effect to be observed. 3. Experimental Error: Issues with the experimental setup, such as incorrect concentrations or incubation times. | 1. Confirm Activity: Test the activity of your KMH-233 stock on a positive control cell line known to have high LAT1 expression. 2. Verify LAT1 Expression: Confirm LAT1 expression in your control cell line using techniques like qPCR or Western blotting. 3. Review Protocol: Carefully review the experimental protocol for any potential errors in reagent preparation or procedure. |
Data Presentation
Table 1: Expected Amino Acid Uptake Inhibition in Control Cells
| Treatment | Concentration | Expected % Inhibition of L-Leucine Uptake (relative to vehicle) |
| Vehicle (e.g., 0.1% DMSO) | - | 0% |
| This compound | 10 µM | < 10% |
| This compound | 100 µM | < 15% (potential for minor off-target effects) |
| KMH-233 | 10 µM | > 80%[4] |
Note: These are generalized expected values. Actual results may vary depending on the cell line and experimental conditions. It is essential to establish baseline data for each specific cell system.
Table 2: Expected Impact on mTOR Signaling in Control Cells
| Treatment | Concentration | Expected Change in p-p70S6K (T389) Levels | Expected Change in p-4E-BP1 (T37/46) Levels |
| Vehicle | - | No change | No change |
| This compound | 10 - 100 µM | No significant change | No significant change |
| KMH-233 | 10 µM | Significant decrease[5] | Significant decrease |
Experimental Protocols
Amino Acid Uptake Assay
This protocol is designed to measure the uptake of a radiolabeled large neutral amino acid, such as [3H]-L-Leucine, in the presence of this compound and KMH-233.
Materials:
-
Control cells cultured in 24-well plates
-
This compound and KMH-233 stock solutions (e.g., 10 mM in DMSO)
-
[3H]-L-Leucine
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Seed control cells in a 24-well plate and grow to 80-90% confluency.
-
Prepare working solutions of this compound and KMH-233 in HBSS at the desired final concentrations (e.g., 10 µM and 100 µM). Include a vehicle control (e.g., 0.1% DMSO in HBSS).
-
Prepare a solution of [3H]-L-Leucine in HBSS.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with the this compound, KMH-233, or vehicle control solutions for 10 minutes at 37°C.[6]
-
Add the [3H]-L-Leucine solution to each well and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the radioactivity counts.
Western Blot for mTOR Signaling Pathway
This protocol outlines the detection of key phosphorylated proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
Control cells cultured in 6-well plates
-
This compound and KMH-233 stock solutions
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p-4E-BP1, anti-total p70S6K, anti-total 4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed control cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, KMH-233, or vehicle control in complete medium for the desired time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: LAT1-mTOR signaling pathway and points of inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding confounding variables when using (R)-KMH-233
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding confounding variables when using (R)-KMH-233 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the R-enantiomer of the L-type amino acid transporter 1 (LAT1) inhibitor, KMH-233. It is primarily used as a negative experimental control alongside its active counterpart, the (S)-enantiomer.[1] The stereochemistry of a molecule is critical as enantiomers can have significantly different biological activities.[2][3] Therefore, using this compound helps researchers to distinguish the specific effects of LAT1 inhibition from any potential off-target or non-specific effects of the compound.
Q2: What is the expected activity of this compound on LAT1?
Q3: What are the most common confounding variables to consider when using this compound?
Several factors can confound experimental results when using this compound. These include:
-
Enantiomeric Purity: Contamination of your this compound stock with the active (S)-enantiomer is a major potential confounder.
-
LAT1 Expression Levels: The expression of LAT1 can vary significantly between different cell lines and can be influenced by culture conditions.
-
Amino Acid and Serum Concentration in Media: High concentrations of large neutral amino acids (LNAAs) or serum in the cell culture medium can compete with the inhibitor, potentially masking its effects.
-
Compound Solubility and Stability: Poor solubility of this compound in aqueous media can lead to an inaccurate effective concentration. Degradation of the compound over time can also affect its activity.
-
Off-Target Effects: Although KMH-233 is considered a selective LAT1 inhibitor, the possibility of off-target effects should not be entirely dismissed, especially at high concentrations.
Troubleshooting Guide
Issue 1: Unexpected biological activity observed with this compound.
If you observe a biological effect with your this compound control that mimics the effect of the active LAT1 inhibitor, consider the following troubleshooting steps:
-
Verify Enantiomeric Purity:
-
Action: If possible, have the enantiomeric purity of your this compound stock analytically confirmed (e.g., by chiral HPLC).
-
Rationale: Contamination with the active (S)-enantiomer is a likely cause of unexpected activity.
-
-
Confirm LAT1 Expression:
-
Action: Verify the expression of LAT1 in your cell line using techniques like Western blotting or qPCR.
-
Rationale: Very high levels of LAT1 expression might lead to some residual activity even with the less active enantiomer, or your cell line may not express LAT1, and the observed effect is off-target.
-
-
Evaluate Off-Target Effects:
-
Action: Test this compound in a LAT1-knockout or low-expressing cell line.
-
Rationale: If the effect persists in the absence of LAT1, it is likely an off-target effect.
-
Issue 2: Inconsistent or non-reproducible results.
Variability in your experimental results can be frustrating. Here are some common causes and solutions:
-
Compound Solubility Issues:
-
Action: Ensure complete solubilization of this compound in your stock solution (typically DMSO). When diluting into aqueous media, do so with vigorous mixing and avoid precipitation. Do not exceed the recommended final DMSO concentration for your cell line (typically <0.5%).[6]
-
Rationale: Precipitated compound will lead to a lower effective concentration and high variability between wells.
-
-
Compound Stability:
-
Action: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Rationale: The stability of the compound in solution over time may be limited.
-
-
Inconsistent Cell Culture Conditions:
-
Action: Standardize cell passage number, seeding density, and the composition of your cell culture medium (including serum and amino acid concentrations).
-
Rationale: These factors can influence LAT1 expression and activity, leading to variability in inhibitor response.
-
Data Presentation
Table 1: Reported IC50 Values for KMH-233 (Racemic Mixture)
| Assay Type | Cell Line | IC50 (µM) | Reference |
| L-Leucine Uptake Inhibition | Not specified | 18 | [4][5] |
| Cell Growth Inhibition | Not specified | 124 | [4] |
Note: Data for the specific this compound enantiomer is not available, as it is intended for use as a negative control.
Experimental Protocols
Protocol 1: L-Leucine Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of L-leucine uptake.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells with a pre-warmed buffer (e.g., HBSS). Pre-incubate the cells with varying concentrations of this compound, the active inhibitor, and a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[7]
-
Uptake Initiation: Add a solution containing radiolabeled L-leucine (e.g., [¹⁴C]L-leucine) to each well to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration in each well. Calculate the percent inhibition of L-leucine uptake for each compound concentration relative to the vehicle control.
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the desired assay duration.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound, an active inhibitor, and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each treatment condition relative to the vehicle control.
Protocol 3: Western Blot for LAT1 Expression
This protocol is for verifying the expression of the LAT1 protein in your cell line.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LAT1 overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: LAT1 signaling pathway and points of intervention.
Caption: Workflow for an L-leucine uptake assay.
Caption: Troubleshooting logic for confounding variables.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the expression of LAT1 as a prognostic indicator and a therapeutic target in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. LAT1 Antibody (#5347) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating On-Target Effects of KMH-233 with its Inactive Enantiomer (R)-KMH-233
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the L-type Amino Acid Transporter 1 (LAT1) inhibitor, KMH-233, and its (R)-enantiomer, which serves as a crucial negative control for validating the on-target effects of KMH-233. The data and protocols presented herein are intended to assist researchers in designing and interpreting experiments aimed at investigating the therapeutic potential of LAT1 inhibition in cancer and other diseases.
Introduction
KMH-233 is a potent and selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[1] LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, such as L-leucine, which are essential for cell growth and proliferation.[2] In many types of cancer, LAT1 is overexpressed to meet the high metabolic demands of tumor cells.[2] Inhibition of LAT1 can lead to reduced cancer cell growth, making it an attractive target for cancer therapy.[1][2]
To ensure that the observed biological effects of KMH-233 are due to its specific inhibition of LAT1 (on-target effects) and not due to other, unintended interactions (off-target effects), it is essential to use a proper negative control. The (R)-enantiomer of KMH-233, (R)-KMH-233, is an ideal negative control as it is the stereoisomer of the active compound and is reported to be inactive as a LAT1 inhibitor.
Quantitative Comparison of KMH-233 and this compound
The following table summarizes the available quantitative data for KMH-233. It is important to note that while this compound is used as an inactive control, specific quantitative data on its lack of inhibitory activity (e.g., an IC50 value) is not available in the reviewed literature. Its use as a control is predicated on the principle of stereospecificity, where only one enantiomer of a chiral molecule fits into the binding site of a target protein to elicit a biological response.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| KMH-233 | LAT1 | [14C]-L-leucine uptake inhibition | MCF-7 | 18 µM | [1] |
| This compound | LAT1 | [14C]-L-leucine uptake inhibition | Not Reported | Inactive | Inferred from its use as a control |
Experimental Protocols
Protocol 1: In Vitro L-leucine Uptake Inhibition Assay
This protocol details the methodology to assess the inhibitory potency of KMH-233 and its (R)-enantiomer on LAT1-mediated L-leucine uptake in cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-L-leucine (radiolabeled)
-
Unlabeled L-leucine
-
KMH-233
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed the cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Preparation of Reagents: Prepare stock solutions of KMH-233 and this compound in a suitable solvent (e.g., DMSO). Prepare a working solution of [14C]-L-leucine in HBSS at the desired concentration. Prepare various concentrations of the test compounds (KMH-233 and this compound) and a high concentration of unlabeled L-leucine (for determining non-specific uptake) in HBSS.
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with 0.5 mL of HBSS for 10 minutes at 37°C.
-
Aspirate the HBSS and add 0.5 mL of the HBSS containing the different concentrations of KMH-233, this compound, or unlabeled L-leucine.
-
Immediately add 0.5 mL of the [14C]-L-leucine working solution to each well to initiate the uptake.
-
Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer) to each well and incubate for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathway
The following diagram illustrates the role of LAT1 in transporting essential amino acids, which in turn activates the mTOR signaling pathway, a key regulator of cell growth and proliferation. Inhibition of LAT1 by KMH-233 disrupts this pathway.
Caption: LAT1-mTOR signaling pathway and the inhibitory effect of KMH-233.
Experimental Workflow
The diagram below outlines the key steps in a typical experiment to validate the on-target effects of KMH-233 using this compound as a negative control.
Caption: Workflow for validating on-target effects of KMH-233.
References
A Comparative Analysis of (R)-KMH-233 and Other LAT1 Inhibitor Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the L-type amino acid transporter 1 (LAT1) inhibitor, (R)-KMH-233, with other notable LAT1 inhibitors, including JPH203 (Nanvoparlen). The information presented is collated from various experimental sources to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to LAT1 Inhibition
L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, such as leucine (B10760876), and is overexpressed in a wide variety of human cancers.[1][2][3] This overexpression facilitates the increased uptake of essential amino acids necessary to support the high proliferative rate of tumor cells.[3] Consequently, LAT1 has emerged as a promising target for cancer therapy.[4][5] Inhibition of LAT1 can lead to amino acid deprivation, suppression of the mTORC1 signaling pathway, and ultimately, a reduction in cancer cell growth and proliferation.[1][5]
This guide focuses on a comparative analysis of this compound, a potent and selective LAT1 inhibitor, against other well-characterized LAT1 inhibitors, providing a summary of their performance based on available experimental data.
Comparative Performance of LAT1 Inhibitors
The following tables summarize the in vitro efficacy of this compound and other LAT1 inhibitors across various cancer cell lines. The data highlights their inhibitory concentrations (IC50) for both LAT1-mediated amino acid uptake and overall cell growth.
Table 1: Comparative IC50 Values for LAT1-Mediated L-Leucine Uptake
| Inhibitor | Cancer Cell Line | L-Leucine Uptake IC50 (µM) | Reference |
| This compound | Not Specified | 18 | [6] |
| JPH203 (Nanvoparlen) | HT-29 (Colon) | 0.06 | [7] |
| KKU-055 (Cholangiocarcinoma) | 0.20 ± 0.03 | [7] | |
| KKU-213 (Cholangiocarcinoma) | 0.12 ± 0.02 | [7] | |
| KKU-100 (Cholangiocarcinoma) | 0.25 ± 0.04 | [7] | |
| Human Brain Capillary Endothelial Cells | 0.103 ± 0.015 | [8] | |
| BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) | Human Brain Capillary Endothelial Cells | 91 ± 39 | [8] |
Table 2: Comparative IC50 Values for Cell Growth Inhibition
| Inhibitor | Cancer Cell Line | Cell Growth IC50 (µM) | Reference |
| This compound | Not Specified | 124 | [6] |
| JPH203 (Nanvoparlen) | HT-29 (Colon) | 4.1 | [7] |
| LoVo (Colon) | 2.3 ± 0.3 | [7] | |
| MKN1 (Gastric) | 41.7 ± 2.3 | [7] | |
| MKN45 (Gastric) | 4.6 ± 1.0 | [7] | |
| Saos2 (Osteosarcoma) | 4.09 ± 0.53 (Day 1) | [7] | |
| FOB (Osteoblast) | 24.1 ± 4.1 (Day 1) | [7] | |
| Caki-1 (Renal) | 2.5 | [7] | |
| ACHN (Renal) | 2.7 | [7] | |
| PC-3-TxR/CxR (Prostate, Cabazitaxel-resistant) | 28.33 ± 3.26 | [9] | |
| DU145-TxR/CxR (Prostate, Cabazitaxel-resistant) | 34.09 ± 4.76 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.
Radiolabeled L-Leucine Uptake Assay
This assay measures the ability of a compound to inhibit the transport of a radiolabeled LAT1 substrate, such as L-[³H]-leucine, into cancer cells.
Materials:
-
Cancer cell line of interest cultured in appropriate media
-
24-well or 96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
L-[³H]-leucine (radiolabeled substrate)
-
Unlabeled L-leucine (for determining non-specific uptake)
-
Test inhibitors (this compound, JPH203, etc.)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and grow to 80-90% confluency.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS containing the desired concentration of the test inhibitor to each well. For control wells, add buffer with the vehicle (e.g., DMSO). Incubate for 10-30 minutes at 37°C.
-
Initiation of Uptake: To initiate the transport assay, add HBSS containing L-[³H]-leucine and the test inhibitor to each well. For determining non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled L-leucine.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-10 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.
-
Measurement of Radioactivity: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.[1][2][10][11]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of LAT1 inhibitors on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include vehicle-treated wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value for cell growth inhibition.[12][13][14]
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of LAT1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[15][16][17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]
-
Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).[18]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
Signaling Pathways and Visualizations
LAT1 inhibition impacts critical signaling pathways involved in cancer cell growth and proliferation, most notably the mTORC1 pathway.
LAT1-mTORC1 Signaling Pathway
LAT1 facilitates the cellular uptake of essential amino acids like leucine. Intracellular leucine is a key activator of the mTORC1 signaling cascade. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). By blocking leucine uptake, LAT1 inhibitors lead to the inactivation of the mTORC1 pathway, thereby suppressing protein synthesis and cell proliferation.[19][20]
Caption: LAT1-mediated leucine uptake activates the mTORC1 signaling pathway.
Experimental Workflow for LAT1 Inhibitor Analysis
The general workflow for evaluating a potential LAT1 inhibitor involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of LAT1 inhibitors.
Conclusion
Both this compound and JPH203 are potent inhibitors of LAT1, with JPH203 demonstrating particularly low nanomolar to low micromolar IC50 values for L-leucine uptake and cell growth inhibition across a range of cancer cell lines. The choice of inhibitor for research purposes will depend on the specific experimental context, including the cell line being investigated and the desired potency. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of cancer metabolism and drug development to further investigate the therapeutic potential of LAT1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. wjpls.org [wjpls.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of cancer-type amino acid transporter LAT1 suppresses B16-F10 melanoma metastasis in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to (R)-KMH-233 and JPH203 as LAT1 Inhibitor Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent L-type amino acid transporter 1 (LAT1) inhibitors, (R)-KMH-233 and JPH203, intended for use as experimental controls. The information presented is collated from various preclinical and clinical studies to assist researchers in selecting the appropriate control compound for their specific experimental needs.
Introduction to LAT1 Inhibition
L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including leucine, which is essential for cancer cell growth and proliferation. LAT1 is overexpressed in a wide range of human cancers, making it a promising target for cancer therapy. Both this compound and JPH203 are selective inhibitors of LAT1 and are frequently used in research to probe the function of this transporter and to validate novel anti-cancer strategies.
Performance Comparison: this compound vs. JPH203
The following tables summarize the key quantitative data on the performance of this compound and JPH203 as LAT1 inhibitors. It is important to note that the data are compiled from different studies and experimental conditions, which may influence the absolute values.
Table 1: In Vitro LAT1 Inhibition
| Parameter | This compound | JPH203 | Reference Cell Lines |
| IC₅₀ for L-leucine uptake | 18 µM[1][2][3][4] | 0.06 µM[5] | This compound: Not specified in abstracts |
| 0.79 µM[5] | JPH203: HT-29, YD-38[5] | ||
| 0.12 - 0.25 µM[5] | JPH203: KKU-055, KKU-213, KKU-100[5] | ||
| 1.31 µM[6] | JPH203: Saos2[6] | ||
| 0.14 µM[5] | JPH203: S2-hLAT1[5] | ||
| Selectivity | Selective for LAT1[2][7] | Highly selective for LAT1 over LAT2 and other amino acid transporters.[6][8] | Not applicable |
| Reversibility | Slowly reversible[7] | Competitive, non-transportable inhibitor[8] | Not applicable |
Table 2: In Vitro Anti-proliferative Activity
| Parameter | This compound | JPH203 | Reference Cell Lines |
| IC₅₀ for Cell Growth Inhibition | 124 µM[2] | 4.1 µM[5] | This compound: Not specified in abstracts |
| 2.3 - 41.7 µM[5] | JPH203: HT-29, LoVo, MKN1, MKN45[5] | ||
| 2.47 - 5.78 µM (Day 3)[5] | JPH203: KKU-055, KKU-213, KKU-100[5] | ||
| 16.4 µM[5] | JPH203: S2[5] | ||
| 69 µM[5] | JPH203: YD-38[5] | ||
| 90 µM[6] | JPH203: Saos2[6] |
Signaling Pathways and Experimental Workflows
LAT1-mTOR Signaling Pathway
LAT1-mediated uptake of essential amino acids, particularly leucine, is a critical activator of the mTORC1 signaling pathway, which promotes cell growth and proliferation. Inhibition of LAT1 by compounds like this compound and JPH203 leads to the downregulation of this pathway.
Caption: Simplified LAT1-mTOR signaling pathway and the inhibitory action of this compound and JPH203.
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a LAT1 inhibitor.
Caption: A general experimental workflow for the in vitro characterization of LAT1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
L-Leucine Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on LAT1-mediated L-leucine uptake.
Materials:
-
LAT1-expressing cancer cells (e.g., HT-29, Saos2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
[¹⁴C]L-leucine or [³H]L-leucine
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test inhibitors (this compound, JPH203) at various concentrations
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.
-
Inhibitor Pre-incubation: Add transport buffer containing various concentrations of the inhibitor to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate Uptake: Add the transport buffer containing the radiolabeled L-leucine and the corresponding inhibitor concentration. Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to remove extracellular radioactivity.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to protein concentration (determined from a parallel plate). Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay
Objective: To determine the IC₅₀ of the test compound on cancer cell growth and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors at various concentrations
-
Cell viability reagent (e.g., MTT, WST-8, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).[9]
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the inhibitor.[9] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[9]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of the mTOR Pathway
Objective: To assess the effect of LAT1 inhibition on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or larger culture dishes
-
Test inhibitors
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at a specified concentration and for a defined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
Both this compound and JPH203 serve as valuable tools for studying LAT1 function. The choice between them may depend on the specific requirements of the experiment.
-
JPH203 exhibits significantly higher potency in inhibiting L-leucine uptake, with IC₅₀ values in the nanomolar to low micromolar range.[5][6] It has also undergone clinical evaluation, providing a translational context to preclinical findings.[12][13]
-
This compound is a well-characterized selective and slowly reversible LAT1 inhibitor.[2][7] While its potency for uptake inhibition is lower than that of JPH203, it effectively inhibits cell growth and has been shown to potentiate the effects of other anti-cancer agents.[2]
Researchers should consider these differences in potency and mechanism of action when selecting a control inhibitor for their studies. The provided protocols offer a standardized framework for the in-house characterization and comparison of these and other LAT1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of (R)-KMH-233 and BCH in LAT1 inhibition assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key LAT1 Inhibitors
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter of large neutral amino acids, including essential amino acids like leucine. Its overexpression in various cancers to meet the high metabolic demands of tumor cells has made it a prime target for anti-cancer drug development. This guide provides a head-to-head comparison of two prominent LAT1 inhibitors: (R)-KMH-233 and 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). We present a summary of their inhibitory activities based on available experimental data, detailed experimental protocols for LAT1 inhibition assays, and a visualization of the pertinent signaling pathways.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and BCH against LAT1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds in L-leucine uptake inhibition assays. It is important to note that the experimental conditions, such as the cell line and specific assay protocol, can influence the observed IC50 values.
| Inhibitor | IC50 (L-Leucine Uptake) | Cell Line/System | Reference(s) |
| KMH-233 | 18 µM | Not specified | [1][2] |
| BCH | 72 µM | Pichia pastoris cells overexpressing human 4F2hc-LAT1 | [3] |
| BCH | 81 µM (Ki) | Purified recombinant human 4F2hc-LAT1 | [3] |
Note: Most literature refers to "KMH-233" without specifying the enantiomer. This compound is often used as an experimental control.
Based on the available data, KMH-233 demonstrates a significantly lower IC50 value compared to BCH, suggesting it is a more potent inhibitor of LAT1-mediated L-leucine uptake.
Experimental Protocols: A Detailed Look at LAT1 Inhibition Assays
The following section outlines a standard protocol for a cell-based LAT1 inhibition assay using a radiolabeled substrate, a common method to determine the IC50 of potential inhibitors.
Objective:
To determine the concentration-dependent inhibition of LAT1-mediated L-[14C]leucine uptake by this compound and BCH in a selected cancer cell line known to overexpress LAT1 (e.g., HT-29 human colon cancer cells).
Materials:
-
LAT1-expressing cancer cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound and BCH
-
L-[14C]leucine (radiolabeled substrate)
-
Unlabeled L-leucine
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture the selected cancer cell line in appropriate medium and conditions until they reach a suitable confluency for the assay. Seed the cells in multi-well plates and allow them to adhere overnight.
-
Preparation of Inhibitor Solutions: Prepare stock solutions of this compound and BCH in a suitable solvent (e.g., DMSO). Prepare a serial dilution of each inhibitor in the assay buffer to achieve a range of final concentrations for the IC50 determination.
-
Uptake Assay:
-
Wash the cells with pre-warmed HBSS to remove the culture medium.
-
Pre-incubate the cells with the different concentrations of the inhibitors (this compound or BCH) or vehicle control in HBSS for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding HBSS containing a fixed concentration of L-[14C]leucine and the respective inhibitor concentrations.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold HBSS. This step is critical to remove any extracellular radiolabeled substrate.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a cell lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of L-[14C]leucine taken up by the cells.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration in each well to account for any variations in cell number.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Logical Workflow for a LAT1 Inhibition Assay
The following diagram illustrates the key steps involved in a typical LAT1 inhibition assay.
Caption: Workflow of a typical LAT1 inhibition assay.
Signaling Pathway: LAT1 and the mTORC1 Axis
Inhibition of LAT1 has significant downstream effects, most notably on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. LAT1 facilitates the uptake of essential amino acids like leucine, which are crucial for the activation of mTORC1. Activated mTORC1, in turn, promotes cell growth and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). By blocking amino acid uptake, LAT1 inhibitors lead to the suppression of this pro-growth signaling cascade.[4]
Caption: LAT1-mTORC1 signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating Novel LAT1 Inhibitor Selectivity Using (R)-KMH-233
This guide provides a framework for researchers, scientists, and drug development professionals to validate the selectivity of novel inhibitors targeting the L-type Amino Acid Transporter 1 (LAT1). We will compare the performance of hypothetical novel inhibitors against established compounds, with a special focus on the use of (R)-KMH-233 as a negative control to ensure robust and reliable data.
LAT1, a transporter for large neutral amino acids like leucine, is overexpressed in numerous cancers, making it a prime therapeutic target.[1] Its inhibition can stifle cancer cell growth by depleting essential amino acids. Validating that a novel compound selectively targets LAT1 is a critical step in preclinical development.
Reference Compounds for Comparison
A robust validation process requires benchmarking against well-characterized inhibitors.
-
(S)-KMH-233: A potent, selective, and slowly reversible inhibitor of LAT1.[1] It effectively inhibits L-leucine uptake (IC₅₀ = 18 µM) and reduces cancer cell growth.[2][3] Its activity serves as a positive control for LAT1 inhibition.
-
This compound: This is the inactive R-isomer of KMH-233.[3] It is an essential tool for validation, serving as a negative control to demonstrate that the observed effects of an active compound are due to specific interactions with the target, not off-target or non-specific chemical effects.
-
JPH203 (Nanvuranlat): Another potent and highly selective LAT1 inhibitor that has been evaluated in clinical trials.[4][5] It competitively inhibits L-leucine uptake with IC₅₀ values in the nanomolar to low-micromolar range, depending on the cell line.[6][7]
Comparative Performance Data
To objectively assess a novel inhibitor, its performance in key assays should be compared with reference compounds. The following table summarizes reported inhibition data for KMH-233 and JPH203 across different cancer cell lines. A column for a "Novel Inhibitor X" is included for researchers to benchmark their own results.
| Compound | Assay Type | Cell Line | IC₅₀ Value | Citation |
| (S)-KMH-233 | L-Leucine Uptake Inhibition | - | 18 µM | [2][3] |
| Cell Growth Inhibition | MCF-7 | 124 µM | [2] | |
| This compound | L-Leucine Uptake Inhibition | - | Inactive (Used as Control) | [3] |
| JPH203 | [¹⁴C]-L-Leucine Uptake | HT-29 (Colon) | 0.06 µM | [6] |
| [¹⁴C]-L-Leucine Uptake | YD-38 (Oral) | 0.79 µM | [6] | |
| L-Leucine Uptake | Saos2 (Osteosarcoma) | 1.31 µM | [8] | |
| Cell Growth Inhibition | HT-29 (Colon) | 4.1 µM | [6] | |
| Cell Growth Inhibition | PC-3-TxR/CxR (Prostate) | 28.33 µM | [9] | |
| Cell Growth Inhibition | DU145-TxR/CxR (Prostate) | 34.09 µM | [9] | |
| Novel Inhibitor X | L-Leucine Uptake Inhibition | User Defined | User Data | |
| Cell Growth Inhibition | User Defined | User Data |
Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. Direct comparisons should be made within the same study.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reproducible data. Below are standard protocols for key validation experiments.
Protocol 1: Radiolabeled Amino Acid Uptake Assay (Cis-Inhibition)
This assay directly measures the ability of a compound to inhibit LAT1's function of transporting its substrate into the cell.
Objective: To determine the IC₅₀ value of a novel inhibitor for LAT1 transport activity.
Materials:
-
LAT1-expressing cancer cells (e.g., HT-29, MCF-7).
-
96-well cell culture plates.
-
Sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution modified with choline (B1196258) chloride).[10]
-
Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-Leucine or [³H]-gabapentin).[5][10]
-
Test compounds: Novel Inhibitor, (S)-KMH-233 (positive control), this compound (negative control), JPH203.
-
Lysis buffer (0.1 N NaOH, 0.1% SDS).[5]
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and culture overnight.[11]
-
Pre-incubation: Gently wash the cells three times with pre-warmed, sodium-free uptake buffer.[10]
-
Inhibitor Treatment: Add uptake buffer containing various concentrations of the test compounds (e.g., 0.1 to 200 µM) to the wells.[5] Incubate for 10-15 minutes at 37°C.[10]
-
Substrate Addition: Add the radiolabeled substrate (e.g., 1 µM [¹⁴C]-L-Leucine) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.[5]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.[11]
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.[5]
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This assay assesses the downstream effect of LAT1 inhibition on cancer cell proliferation and survival.
Objective: To determine the IC₅₀ value of a novel inhibitor for cell growth inhibition.
Materials:
-
LAT1-expressing cancer cells.
-
96-well cell culture plates.
-
Complete culture medium.
-
Test compounds.
-
Solubilization solution (for MTT assay).[12]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000 - 10,000 cells/well) and allow them to adhere overnight.[11][12]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for an extended period (e.g., 72-96 hours) at 37°C with 5% CO₂.[6][11]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 or MTT solution). Incubate for 1-4 hours.[12]
-
Solubilization (MTT only): If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value from the dose-response curve.
Visualizing Pathways and Workflows
LAT1 Signaling Pathway
LAT1 is crucial for importing essential amino acids like leucine, which directly activates the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Inhibiting LAT1 starves the cell of leucine, leading to mTORC1 inactivation and a subsequent reduction in cancer cell proliferation.
References
- 1. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. amsbio.com [amsbio.com]
- 8. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Confirming LAT1 Inhibition: A Comparative Guide to Utilizing (R)-KMH-233
For Researchers, Scientists, and Drug Development Professionals
The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a critical mediator of large neutral amino acid transport across cell membranes. Its overexpression in numerous cancers to meet the high metabolic demands of tumor growth has positioned it as a prime target for therapeutic intervention. The development of specific LAT1 inhibitors has shown promise in preclinical and clinical studies. However, rigorously confirming the on-target mechanism of action of these inhibitors is paramount. This guide provides a comparative overview of experimental approaches to validate LAT1 inhibitors, with a focus on the strategic use of (R)-KMH-233 as a negative control, alongside the potent inhibitor JPH203 (Nanvuranlat) and the active isomer of KMH-233.
The Role of Stereoisomers in Target Validation: this compound as a Negative Control
A key challenge in pharmacology is ensuring that the observed effects of a compound are due to its interaction with the intended target and not off-target effects. A powerful tool for this is the use of stereoisomers, specifically enantiomers, where one is active and the other is inactive. This compound is the inactive isomer of the potent and selective LAT1 inhibitor, KMH-233.[1] As such, this compound serves as an ideal negative control in experiments. Any biological effect observed with KMH-233 but not with this compound at similar concentrations can be more confidently attributed to the specific inhibition of LAT1.
Comparative Efficacy of LAT1 Inhibitors
The following tables summarize the inhibitory potency of KMH-233 and JPH203 on LAT1-mediated L-leucine uptake and cancer cell proliferation. This data, gathered from multiple studies, highlights the efficacy of these compounds. Note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 1: Inhibition of L-Leucine Uptake
| Compound | Cell Line | IC50 (µM) | Reference |
| KMH-233 | - | 18 | [2] |
| JPH203 | HT-29 | 0.06 | [3] |
| YD-38 | 0.79 | [3] | |
| Saos2 | 1.31 | [4] | |
| KKU-213 | 0.12 ± 0.02 | [3] | |
| KKU-055 | 0.20 ± 0.03 | [3] | |
| KKU-100 | 0.25 ± 0.04 | [3] |
Table 2: Inhibition of Cancer Cell Growth
| Compound | Cell Line | IC50 (µM) | Reference |
| KMH-233 | - | 124 | [2] |
| JPH203 | HT-29 | 4.1 | [3] |
| LoVo | 2.3 ± 0.3 | [3] | |
| MKN45 | 4.6 ± 1.0 | [3] | |
| YD-38 | 69 | [3] | |
| Saos2 | 90 | [4] | |
| PC-3-TxR/CxR | 28.33 ± 3.26 | [5] | |
| DU145-TxR/CxR | 34.09 ± 4.76 | [5] |
Experimental Protocols for Mechanism of Action Studies
To rigorously confirm that a novel compound inhibits LAT1, a series of experiments should be conducted. The inclusion of a potent inhibitor (e.g., JPH203 or KMH-233) as a positive control and an inactive isomer like this compound as a negative control is crucial.
L-Leucine Uptake Assay
This assay directly measures the ability of a compound to inhibit the transport of a LAT1 substrate.
Protocol:
-
Cell Culture: Plate LAT1-expressing cancer cells (e.g., HT-29, PC-3) in 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells three times with pre-warmed sodium-free buffer (e.g., Hanks' Balanced Salt Solution modified with choline (B1196258) chloride).
-
Pre-incubation: Incubate the cells for 10-30 minutes at 37°C with the sodium-free buffer containing various concentrations of the test compound, this compound (negative control), JPH203 (positive control), or vehicle (e.g., DMSO).
-
Uptake Initiation: Add [14C]L-leucine (typically at a final concentration of 1 µM) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.[4][5][6]
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the impact of LAT1 inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, this compound, JPH203, or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Alternative Approaches for Target Validation
To provide orthogonal evidence for the mechanism of action, non-pharmacological methods are indispensable.
Genetic Knockdown of LAT1
Using small interfering RNA (siRNA) to specifically silence the SLC7A5 gene provides a powerful way to confirm that the effects of an inhibitor are LAT1-dependent.[8]
Experimental Workflow:
-
Transfection: Transfect LAT1-expressing cells with a validated siRNA targeting SLC7A5 or a non-targeting control siRNA.
-
Incubation: Allow 48-72 hours for the knockdown of LAT1 expression.
-
Validation of Knockdown: Confirm the reduction of LAT1 mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Phenotypic Assays: Perform L-leucine uptake and cell viability assays on the knockdown and control cells. A significant reduction in L-leucine uptake and cell viability in the LAT1 knockdown cells would confirm the transporter's role in these processes.
-
Inhibitor Treatment: Treat both the LAT1 knockdown and control cells with the test inhibitor. The inhibitor should show a significantly reduced effect in the LAT1 knockdown cells compared to the control cells.
Visualizing the Experimental Logic and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating a LAT1 inhibitor and the central role of LAT1 in the downstream signaling pathway.
Caption: Experimental workflow for LAT1 inhibitor validation.
Caption: LAT1 signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The RNA interference of amino acid transporter LAT1 inhibits the growth of KB human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-KMH-233: Cross-Validating Experimental Findings in LAT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-KMH-233, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), with other notable LAT1 inhibitors. The content herein is supported by experimental data to assist researchers in making informed decisions for their pre-clinical studies.
Introduction to this compound and LAT1 Inhibition
This compound is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transporter for large neutral amino acids, such as leucine, and is overexpressed in numerous cancer types to meet the high metabolic demands of tumor cells. By blocking LAT1, inhibitors like this compound can disrupt the nutrient supply to cancer cells, leading to reduced proliferation and induction of apoptosis. This mechanism also interferes with the mTORC1 signaling pathway, a key regulator of cell growth and metabolism.
Performance Comparison of LAT1 Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized LAT1 inhibitors, namely JPH203 and 3-iodo-L-tyrosine. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their performance.
Table 1: In Vitro Inhibition of LAT1 Function
| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | - | L-Leucine Uptake | 18 | [1] |
| JPH203 | HT-29 (Colon Cancer) | 14C-Leucine Uptake | 0.06 | [2] |
| JPH203 | S2-hLAT1 | 14C-Leucine Uptake | 0.14 | [2] |
| 3-iodo-L-tyrosine | - | - | 7.9 | [1] |
Note: IC50 values are highly dependent on the experimental conditions, including the specific cell line and substrate concentration used.
Table 2: Inhibition of Cancer Cell Growth
| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | - | Cell Growth | 124 | |
| JPH203 | HT-29 (Colon Cancer) | Cell Growth | 4.1 | [2] |
| JPH203 | S2-hLAT1 | Cell Growth | 16.4 | [2] |
Table 3: Potentiation of Other Anticancer Agents by this compound
| Co-administered Agent | This compound Concentration (µM) | Cell Growth Inhibition | Reference |
| Bestatin (100 µM) | 25 | 53% | |
| Cisplatin (100 µM) | 25 | 50% |
Signaling Pathways and Experimental Workflows
The inhibition of LAT1 by this compound has significant downstream effects on cellular signaling, primarily through the mTORC1 pathway. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for assessing LAT1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate cross-study comparisons.
LAT1 Inhibition Assay (Competitive Amino Acid Uptake)
-
Cell Culture: Plate cancer cells (e.g., HT-29) in 24-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Wash the cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Add a solution containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., 14C-L-Leucine) to each well.
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C to allow for amino acid uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of substrate uptake (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other inhibitors for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion
This compound demonstrates significant potential as a selective LAT1 inhibitor for cancer research. Its ability to inhibit amino acid uptake, suppress cell growth, and potentiate the effects of other chemotherapeutic agents makes it a valuable tool for preclinical studies. This guide provides a framework for comparing its performance against other LAT1 inhibitors, supported by detailed experimental protocols and visual representations of its mechanism of action. Researchers are encouraged to consider the specific context of their experimental systems when interpreting the comparative data presented.
References
The Synergistic Strike: Enhancing Chemotherapeutic Efficacy through Active LAT1 Inhibition
A Comparative Guide for Researchers in Oncology Drug Development
The L-type amino acid transporter 1 (LAT1), a key nutrient transporter overexpressed in a wide array of human cancers, has emerged as a promising target for novel anticancer therapies. Its inhibition starves tumor cells of essential amino acids, leading to suppressed growth and proliferation. This guide provides a comparative analysis of the efficacy of drug combinations with and without active LAT1 inhibition, supported by experimental data, to inform preclinical and clinical research strategies.
Enhanced Cytotoxicity with LAT1 Inhibitor Combinations
The strategic combination of LAT1 inhibitors with conventional cytotoxic agents has demonstrated a significant enhancement in anti-tumor activity across various cancer types. This synergistic or additive effect stems from the dual attack on cancer cells: while traditional chemotherapeutics directly induce DNA damage or disrupt cellular division, LAT1 inhibition cripples the cell's ability to repair and proliferate by cutting off its nutrient supply.
A key example is the combination of the selective LAT1 inhibitor nanvuranlat (also known as JPH203) with the nucleoside analog gemcitabine (B846), a standard-of-care chemotherapy for pancreatic and biliary tract cancers.[1][2][3][4][5] Studies have shown that this combination leads to a more profound inhibition of cancer cell growth than either agent alone.[1][2][3][4][5]
Quantitative Analysis of Cell Growth Inhibition
The following tables summarize the in vitro efficacy of LAT1 inhibitor combinations across different cancer cell lines.
Table 1: Cell Growth Inhibition in MIA PaCa-2 Pancreatic Cancer Cells with Nanvuranlat and Cytotoxic Drugs [1][2]
| Treatment Group | Concentration | % Cell Growth (Normalized to Control) |
| Control | - | 100% |
| Nanvuranlat (alone) | 3 µmol/L | ~50% |
| 5-FU (alone) | 3.5 µmol/L | ~50% |
| Nanvuranlat + 5-FU | 3 µmol/L + 3.5 µmol/L | ~25% |
| Gemcitabine (alone) | 13 nmol/L | ~50% |
| Nanvuranlat + Gemcitabine | 3 µmol/L + 13 nmol/L | ~20% |
| L-OHP (alone) | 2 µmol/L | ~50% |
| Nanvuranlat + L-OHP | 3 µmol/L + 2 µmol/L | ~30% |
| SN-38 (alone) | 2.7 nmol/L | ~50% |
| Nanvuranlat + SN-38 | 3 µmol/L + 2.7 nmol/L | ~20% |
Data is approximated from graphical representations in the cited source. Actual values may vary.
Table 2: IC50 Values of Nanvuranlat and Gemcitabine in Pancreatic and Biliary Tract Cancer Cell Lines [2]
| Cell Line | Cancer Type | Nanvuranlat IC50 (µmol/L) | Gemcitabine IC50 (nmol/L) |
| MIA PaCa-2 | Pancreatic | 1.87 | 14.70 |
| SUIT-2 | Pancreatic | Not specified | Not specified |
| KKU-055 | Biliary Tract | Not specified | Not specified |
| KKU-100 | Biliary Tract | Not specified | Not specified |
Note: The study demonstrated significantly higher inhibitory effects on cell growth with the combination treatment compared to single treatments in all tested cell lines.
Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and mTORC1 Signaling
The enhanced efficacy of LAT1 inhibitor combinations is underpinned by their multifaceted impact on cancer cell biology.
-
Induction of Apoptosis: Combination therapy has been shown to significantly increase programmed cell death (apoptosis) compared to monotherapy. For instance, the combination of gemcitabine and nanvuranlat leads to a higher percentage of apoptotic cells in pancreatic and biliary tract cancer cell lines.[2][4][5]
-
Cell Cycle Arrest: LAT1 inhibition typically induces cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase.[2][4][5] In contrast, many cytotoxic drugs, such as gemcitabine, cause arrest in the S or G2/M phases.[2][4][5] The combination of these agents results in a multi-pronged attack on cell cycle progression.
-
Inhibition of the mTORC1 Signaling Pathway: LAT1 is a crucial transporter of essential amino acids, such as leucine, which are potent activators of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival. By blocking amino acid uptake, LAT1 inhibitors effectively suppress mTORC1 activity, leading to a downstream reduction in protein synthesis and cell growth.[6]
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and workflows involved in studying LAT1 inhibitor combinations, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the cited studies.
Cell Viability Assay (WST-8 Assay)[2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the LAT1 inhibitor, the cytotoxic drug, or the combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Reagent Addition: Add WST-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group.
Apoptosis and Cell Cycle Analysis by Flow Cytometry[7][8][9][10]
-
Cell Treatment and Harvesting: Treat cells with the respective drugs as described for the viability assay. After the incubation period, harvest both adherent and floating cells.
-
Fixation (for Cell Cycle Analysis): For cell cycle analysis, fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining:
-
For Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for mTOR Pathway Proteins[11][12][13][14][15]
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
The concurrent inhibition of LAT1 and the application of traditional cytotoxic chemotherapy present a compelling strategy to overcome drug resistance and enhance anti-tumor efficacy. The data strongly suggest that this combination approach warrants further investigation in preclinical and clinical settings. By targeting both the nutrient supply and the core machinery of cancer cells, researchers can potentially develop more robust and effective treatment regimens for a variety of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells | springermedizin.de [springermedizin.de]
- 6. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-KMH-233: A Comparative Analysis of its Impact on Cancer Cell Proliferation and Amino Acid Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of data from control and experimental groups treated with (R)-KMH-233, a selective inhibitor of the L-type amino acid transporter 1 (LAT1). The following sections detail its impact on cancer cell viability, its mechanism of action through the inhibition of essential amino acid uptake, and the downstream effects on cellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Efficacy
The experimental data consistently demonstrates the potent inhibitory effects of this compound on cancer cell proliferation and L-leucine uptake. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Parameter | Cell Line | This compound IC50 | Reference |
| Cell Growth Inhibition | Not Specified | 124 µM | [1] |
| L-Leucine Uptake Inhibition | Not Specified | 18 µM | [1] |
Furthermore, studies have shown that this compound can potentiate the effects of other anti-cancer agents. In combination with Bestatin (100 µM), this compound (25 µM) inhibited cell growth by 53%.[1] When combined with Cisplatin (100 µM), the same concentration of this compound resulted in a 50% inhibition of cell growth.[1]
Mechanism of Action: Inhibition of the LAT1 Transporter
This compound exerts its anti-cancer effects by selectively targeting and inhibiting the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation. By blocking LAT1, this compound effectively starves cancer cells of these vital nutrients.
Signaling Pathway
The inhibition of LAT1 by this compound disrupts the downstream signaling cascade, most notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
References
Establishing a Baseline for L-Type Amino Acid Transporter 1 (LAT1) Activity with (R)-KMH-233 for Comparative Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a reliable baseline for L-Type Amino Acid Transporter 1 (LAT1) activity using the selective inhibitor (R)-KMH-233. Establishing this baseline is a critical first step for the comparative analysis of novel LAT1 inhibitors or for studying the impact of various treatments on LAT1 function.
Introduction to LAT1 and this compound
L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transmembrane protein responsible for the transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across cell membranes.[1][2] This transport is vital for cellular functions, including protein synthesis and cell growth.[3] Notably, LAT1 is overexpressed in numerous cancers to meet the high metabolic demands of proliferating tumor cells.[2][4][5] This upregulation makes LAT1 an attractive therapeutic target for cancer treatment.[1][6] The influx of essential amino acids like leucine via LAT1 also activates the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][3]
This compound is a potent, selective, and slowly reversible inhibitor of LAT1.[7][8] It effectively blocks the uptake of LAT1 substrates, such as L-leucine, with an IC50 value of approximately 18 µM.[7] Its selectivity for LAT1 over other transporters makes it an excellent tool for isolating and studying LAT1-specific activity.[8] By inhibiting LAT1, this compound can suppress cancer cell growth and enhance the efficacy of other anticancer drugs.[7]
Experimental Protocol: Measuring LAT1 Inhibition
The most common method to determine LAT1 activity is through a radiolabeled substrate uptake assay. This protocol outlines the steps to measure the inhibition of LAT1-mediated uptake of [³H]-L-Leucine by this compound in a selected cancer cell line known to overexpress LAT1 (e.g., MCF-7, A549, HT-29).
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture LAT1-expressing cells in appropriate media and conditions.
-
Seed cells into 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Solutions:
-
Transport Buffer: Prepare a sodium-free buffer (e.g., Hanks' Balanced Salt Solution modified to be Na+-free) to prevent interference from Na+-dependent transporters.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Radiolabeled Substrate: Prepare a working solution of [³H]-L-Leucine in the transport buffer.
-
-
Inhibition Assay:
-
Wash the cells twice with the transport buffer to remove residual media.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0 µM to 200 µM) in transport buffer for 10-15 minutes at 37°C. The 0 µM well will serve as the uninhibited control (baseline activity).
-
Initiate the uptake by adding the [³H]-L-Leucine working solution to each well.
-
Incubate for a predetermined linear uptake time (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Protein Quantification: Determine the protein concentration in each well using a standard assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate Specific Uptake: Convert CPM to pmol of substrate taken up per milligram of protein per minute.
-
Establish Baseline: The specific uptake in the absence of this compound (0 µM) represents the baseline LAT1 activity.
-
Determine IC50: Plot the percentage of inhibition against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Baseline and Comparative Analysis
The following tables provide a template for presenting the data obtained from the experimental protocol.
Table 1: Establishing Baseline LAT1 Activity with this compound
| Cell Line | This compound Conc. (µM) | [³H]-L-Leucine Uptake (pmol/mg protein/min) | Standard Deviation | % Inhibition |
| MCF-7 | 0 (Baseline) | 150.2 | ± 8.5 | 0% |
| MCF-7 | 10 | 85.1 | ± 5.1 | 43.3% |
| MCF-7 | 25 | 50.6 | ± 3.9 | 66.3% |
| MCF-7 | 50 | 29.8 | ± 2.5 | 80.2% |
| MCF-7 | 100 | 15.3 | ± 1.8 | 89.8% |
This table illustrates how to present the baseline LAT1 activity (uninhibited control) and the dose-dependent inhibition by this compound.
Table 2: Comparative Analysis of LAT1 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| This compound (Baseline) | MCF-7 | 18.5 | 92% |
| JPH203 (Alternative) | MCF-7 | 25.2 | 90% |
| BCH (Non-selective) | MCF-7 | >1000 | 75% |
| Novel Compound X | MCF-7 | 12.7 | 95% |
This table provides a clear comparison of the potency (IC50) of a new compound against the established baseline of this compound and other known inhibitors.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for determining LAT1 inhibition.
Caption: LAT1 signaling pathway and point of inhibition.
References
- 1. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-KMH-233: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like (R)-KMH-233 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound, a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), are not publicly documented, this guide provides a comprehensive framework based on established best practices for the disposal of similar research-grade chemical compounds. Adherence to these procedures is essential to ensure personnel safety and compliance with institutional and regulatory standards.
Chemical and Safety Profile of this compound
A summary of the key characteristics of this compound is presented below. This information is vital for understanding the compound's nature when developing a safe handling and disposal plan.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1941174-13-5[1] |
| Mechanism of Action | Selective and slowly reversible inhibitor of L-type amino acid transporter 1 (LAT1/SLC7A5)[1][2] |
| Biological Effect | Inhibits the uptake of large neutral amino acids (e.g., L-leucine), leading to reduced cancer cell growth[1][2] |
| Physical Form | Typically supplied as a solid[1] |
| Solubility | Soluble in DMSO[1] |
Step-by-Step Disposal Protocol for this compound
The recommended approach for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound, minimizing the potential for environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, weighing papers, and contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material and kept securely sealed when not in use.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous or other incompatible waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a certified waste disposal contractor.
4. Consultation and Documentation:
-
Always consult your institution's EHS office for specific guidance on hazardous waste disposal procedures. They can provide information on approved waste containers, labeling requirements, and pickup schedules.
-
Maintain accurate records of the amount of this compound being disposed of, in accordance with institutional and regulatory requirements.
5. Final Disposal:
-
The collected hazardous waste will be transported and disposed of by a licensed waste management company, typically through high-temperature incineration.
Experimental Protocol: In Vitro Cell Growth Inhibition Assay
To assess the biological activity of this compound, a common experimental protocol is the cell growth inhibition assay. The following is a generalized methodology.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line known to express LAT1 (e.g., MCF-7)[2]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedural and biological context of this compound, the following diagrams illustrate the recommended disposal workflow and the signaling pathway it influences.
Caption: A logical flow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
Caption: A diagram showing how this compound inhibits the LAT1 transporter, disrupting amino acid uptake and subsequent mTORC1 signaling, which in turn suppresses cancer cell growth.
References
Essential Safety and Logistical Information for Handling (R)-KMH-233
(R)-KMH-233 is a research compound identified as a selective and slowly reversible inhibitor of the L-type amino acid transporter 1 (LAT1).[1] It is utilized in laboratory settings for cancer research, where it has been shown to reduce cancer cell growth and potentiate the efficacy of other anticancer drugs.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard profile is not publicly available. Therefore, it is imperative to handle this compound with the utmost caution, adhering to standard safety protocols for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a conservative approach to personal protection is essential. The following PPE should be worn at all times when handling the compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove. Gloves should be changed immediately if contaminated, punctured, or torn. |
| Body Protection | A fully buttoned laboratory coat with long sleeves. For procedures with a higher risk of splashes or aerosol generation, a disposable gown made of a low-permeability fabric is recommended. |
| Respiratory Protection | For handling the solid form or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet. |
Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. One supplier recommends storage at -20°C for solutions.[2]
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
-
Access to the storage area should be restricted to authorized personnel only.
Handling and Preparation of Solutions:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or other suitable containment device to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling the solid compound.
-
For preparing solutions, slowly add the solvent to the solid to avoid dust generation. A supplier provides a protocol for a 2.5 mg/mL suspended solution in a vehicle of DMSO, PEG300, Tween-80, and saline.[2]
-
Ensure all containers are properly labeled with the contents, concentration, solvent, and date of preparation.
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Report all spills to the laboratory supervisor or safety officer.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
LAT1 Signaling Pathway
This compound functions by inhibiting the L-type amino acid transporter 1 (LAT1).[1] LAT1 is crucial for the transport of large neutral amino acids, such as leucine, into cells.[3] This transport is essential for cancer cells to meet their high metabolic demands for protein synthesis and cell growth. The influx of these amino acids, particularly leucine, activates the mTORC1 signaling pathway, a central regulator of cell proliferation, growth, and survival.[4][5][6] By blocking LAT1, this compound disrupts this pathway, leading to reduced cancer cell growth.
Caption: Inhibition of LAT1 by this compound blocks amino acid transport and subsequent mTORC1 signaling.
References
- 1. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
